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  • Product: 5-Trimethylsilyl-1-penten-4-YN-3-OL
  • CAS: 5272-35-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Trimethylsilyl-1-penten-4-yn-3-ol: Structural Properties, Asymmetric Synthesis, and Synthetic Utility

Introduction & Structural Significance In the realm of complex natural product synthesis and targeted drug development, the strategic selection of polyfunctional building blocks is paramount. 5-Trimethylsilyl-1-penten-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In the realm of complex natural product synthesis and targeted drug development, the strategic selection of polyfunctional building blocks is paramount. 5-Trimethylsilyl-1-penten-4-yn-3-ol (CAS: 5272-35-5) is a highly versatile enyne alcohol that serves as a cornerstone intermediate in advanced organic synthesis.

As an application scientist, I frequently leverage this molecule because it offers three orthogonal reactive sites: a terminal alkene, a secondary allylic/propargylic alcohol, and a trimethylsilyl (TMS)-protected alkyne. This unique triad allows for highly selective, sequential functionalization without the need for exhaustive protection-deprotection cycles, significantly streamlining synthetic pathways for complex targets like the algicidal natural product falcarindiol[1].

Quantitative Physicochemical Data

Understanding the baseline physicochemical properties of this compound is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. Below is a consolidated table of its verified properties.

PropertyValue
Chemical Name 5-Trimethylsilyl-1-penten-4-yn-3-ol
CAS Registry Number 5272-35-5[2]
Molecular Formula C8H14OSi[2]
Molecular Weight 154.28 g/mol [2]
Exact Mass 154.08139 g/mol [2]
InChIKey FZXPLTZXRLCCRC-UHFFFAOYSA-N
Physical Form Liquid (Typically stored/shipped at 4 °C or with ice packs)
Handling Precautions Avoid dust/aerosol formation; use non-sparking tools[2]

Orthogonal Reactivity & Mechanistic Causality

The true power of 5-trimethylsilyl-1-penten-4-yn-3-ol lies in its mechanistic orthogonality. The causality behind its widespread use is driven by the steric and electronic properties of the TMS group.

  • The TMS-Protected Alkyne: The bulky trimethylsilyl group electronically stabilizes the alkyne while sterically shielding it. This prevents unwanted side reactions (such as homocoupling or premature hydration) while the alkene or alcohol is being manipulated. Once downstream modifications are complete, the TMS group can be quantitatively cleaved using a fluoride source (e.g., TBAF) or mild base (K2CO3/MeOH) to reveal a terminal alkyne, priming the molecule for Sonogashira cross-coupling or CuAAC "click" chemistry.

  • The Terminal Alkene: The C1-C2 olefin is unhindered and electron-rich, making it an ideal candidate for olefin cross-metathesis (using Grubbs' catalysts), epoxidation, or dihydroxylation.

  • The Secondary Alcohol: Positioned at C3, this carbinol is both allylic and propargylic. This dual activation lowers the activation energy for nucleophilic substitutions (e.g., Mitsunobu inversion) and makes it highly susceptible to controlled oxidations (e.g., Swern or Dess-Martin periodinane) to form the corresponding enynone.

Reactivity Center 5-Trimethylsilyl-1-penten-4-yn-3-ol Alkene Terminal Alkene (C1-C2) Center->Alkene Functionalizes Alcohol Secondary Alcohol (C3) Center->Alcohol Functionalizes Alkyne TMS-Protected Alkyne (C4-C5) Center->Alkyne Functionalizes Metathesis Cross-Metathesis / Epoxidation Alkene->Metathesis Reacts via Oxidation Oxidation to Ketone / Mitsunobu Inversion Alcohol->Oxidation Reacts via Deprotection TBAF Deprotection -> Sonogashira Coupling Alkyne->Deprotection Reacts via

Fig 1: Orthogonal reactivity pathways of 5-trimethylsilyl-1-penten-4-yn-3-ol.

Validated Synthetic Methodologies

The choice of synthetic route directly dictates the stereochemical outcome of the C3 carbinol. Below are two field-proven, self-validating protocols for synthesizing this building block.

Protocol A: Racemic Synthesis via Organolithium Addition

This foundational method relies on the nucleophilic addition of a metalated acetylide to an


-unsaturated aldehyde, analogous to standard Grignard enyne syntheses[3].
  • Causality & Rationale: Direct addition of lithium trimethylsilylacetylide to acrolein provides a rapid, high-yielding route. Strict temperature control (-78 °C) is mandatory. Acrolein is highly prone to exothermic polymerization; keeping the system at cryogenic temperatures suppresses this pathway and ensures the nucleophilic attack occurs exclusively at the carbonyl carbon (1,2-addition) rather than the alkene (1,4-conjugate addition).

Step-by-Step Workflow:

  • Acetylide Formation: In an oven-dried, argon-purged Schlenk flask, dissolve trimethylsilylacetylene (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes. Self-Validation: The successful formation of the lithium acetylide is visually confirmed by a subtle viscosity increase and the absence of gas evolution.

  • Electrophile Addition: Add freshly distilled acrolein (1.0 eq) dropwise. (Note: Acrolein must be distilled immediately prior to use to remove the hydroquinone stabilizer).

  • Quenching: After 1 hour at -78 °C, quench the reaction by rapidly injecting saturated aqueous NH4Cl. Rationale: A mild proton source neutralizes the highly basic lithium alkoxide without causing acid-catalyzed dehydration of the sensitive allylic alcohol product.

  • Isolation: Warm to room temperature, extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc). Validate product integrity via 1H NMR (look for the distinct allylic carbinol proton multiplet at ~4.8 ppm and the TMS singlet at 0.16 ppm).

Protocol B: Asymmetric Synthesis via Zinc-Amino-Alcohol Catalysis

For targeted drug development, the absolute stereochemistry at the C3 center is critical. Utilizing a chiral zinc-amino-alcohol complex enables the highly enantioselective addition of trimethylsilylacetylene to acrolein[4].

  • Causality & Rationale: Diethylzinc (Et2Zn) acts as both a base to deprotonate the terminal alkyne and a transmetalating agent to form a reactive zinc acetylide. When bound to a chiral amino-alcohol ligand, the zinc center becomes sterically biased. This chiral pocket directs the facial attack of the acetylide onto the planar acrolein molecule, yielding the specific (R)- or (S)-enantiomer with high enantiomeric excess (ee).

Step-by-Step Workflow:

  • Catalyst Activation: Combine the chiral amino-alcohol ligand (10 mol%) and Zn(OTf)2 (10 mol%) in anhydrous toluene under an inert atmosphere. Stir at room temperature for 2 hours to ensure complexation.

  • Zinc Acetylide Formation: Add trimethylsilylacetylene (1.5 eq) followed by Et2Zn (1.5 eq, 1.0 M in hexanes). Stir for 4 hours.

  • Asymmetric Addition: Cool the system to 0 °C to maximize stereocontrol. Slowly introduce freshly distilled acrolein (1.0 eq) via syringe pump over 1 hour.

  • Workup & Validation: Quench with water, extract with ethyl acetate, and purify via chromatography. Self-Validation: The enantiomeric excess (ee) of the resulting carbinol must be validated via chiral HPLC (e.g., Chiralcel OD-H column) prior to downstream use. A successful reaction typically yields >90% ee, confirming the chiral induction of the complex[4].

Synthesis TMSA Trimethylsilylacetylene Reaction Enantioselective Nucleophilic Addition TMSA->Reaction Acrolein Acrolein Acrolein->Reaction Catalyst Zinc-Amino-Alcohol Chiral Complex Catalyst->Reaction Catalyzes Product (R)-5-Trimethylsilyl- 1-penten-4-yn-3-ol Reaction->Product Yields Application Natural Product Synthesis (e.g., Falcarindiol) Product->Application Precursor for

Fig 2: Enantioselective synthesis workflow catalyzed by a zinc-amino-alcohol complex.

References

  • Li, Z.-Y., et al. (2011) - Highly Enantioselective Addition of Trimethylsilylacetylene to Aldehydes Catalyzed by a Zinc-Amino-Alcohol Complex. Chemistry - A European Journal, 17(21), 5782-5786. Available at:[Link]

Sources

Exploratory

The Skipped Enyne Scaffold: 1-Penten-4-yn-3-ol in Advanced Organic Synthesis

Executive Summary 1-Penten-4-yn-3-ol (CAS: 14304-27-9) represents a "linchpin" scaffold in modern organic synthesis. Its structural uniqueness lies in the "skipped" arrangement of a terminal alkene and a terminal alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Penten-4-yn-3-ol (CAS: 14304-27-9) represents a "linchpin" scaffold in modern organic synthesis. Its structural uniqueness lies in the "skipped" arrangement of a terminal alkene and a terminal alkyne flanking a secondary alcohol. This architecture provides three distinct, orthogonal reactive handles, allowing chemists to sequentially functionalize the molecule without protecting group interference. This guide details the scalable preparation, enzymatic optical resolution, and divergent reactivity of this synthon, with a specific focus on its application in gold-catalyzed cycloisomerizations and natural product fragment assembly.

Part 1: The Synthon Architecture & Preparation

The utility of 1-penten-4-yn-3-ol stems from its density of functional groups. It serves as a 5-carbon building block (


 synthon) capable of undergoing:
  • Alkene Metathesis (RCM/CM) at the C1-C2 terminus.

  • Sonogashira Coupling/Click Chemistry at the C4-C5 terminus.

  • Stereoinversion/Oxidation at the C3 alcohol center.

Experimental Protocol 1: Scalable Synthesis via Grignard Addition

Safety Note: This reaction involves the generation of acetylene gas and exothermic Grignard formation. Perform in a well-ventilated fume hood with blast shield protection.

Objective: Synthesis of racemic 1-penten-4-yn-3-ol from acrolein and acetylene.

Reagents:

  • Magnesium turnings (1.2 eq)

  • Ethyl bromide (1.2 eq)

  • Acetylene gas (Purified)[1]

  • Acrolein (freshly distilled, 1.0 eq)

  • THF (Anhydrous)[2]

Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under

    
    , generate ethylmagnesium bromide (EtMgBr) by adding ethyl bromide dropwise to magnesium turnings in THF. Maintain a gentle reflux.[3]
    
  • Ligand Exchange: Cool the EtMgBr solution to 0°C. Bubble purified acetylene gas through the solution for 1-2 hours. The ethane gas evolution indicates the formation of ethynylmagnesium bromide (

    
    ).
    
    • Critical Check: The solution typically turns dark grey/brown. Ensure acetylene flow is steady to prevent back-suction.

  • Nucleophilic Addition: Cool the mixture to -78°C (dry ice/acetone bath). Add acrolein (diluted in THF) dropwise over 60 minutes.

    • Causality: Low temperature prevents polymerization of the sensitive acrolein and minimizes 1,4-addition (Michael addition) side products.

  • Quench & Workup: Warm to 0°C and quench carefully with saturated

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.[3]
  • Purification: Distill under reduced pressure (approx. 40-45°C at 15 mmHg) to isolate the product as a colorless oil.

Yield Expectation: 65-75%.

Part 2: Stereochemical Control via Enzymatic Resolution

For natural product synthesis, enantiopurity is non-negotiable. While asymmetric addition to acrolein is possible, Kinetic Resolution (KR) using lipases is often more robust for this specific substrate due to the distinct steric difference between the vinyl and ethynyl groups.

Experimental Protocol 2: Kinetic Resolution with CAL-B

Objective: Isolation of (R)-1-penten-4-yn-3-ol (or the corresponding acetate).

System: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[4]

ParameterConditionRationale
Solvent Hexane or MTBENon-polar solvents preserve enzyme rigidity and activity.
Acyl Donor Vinyl Acetate (3.0 eq)Irreversible acylation; the byproduct is acetaldehyde (volatile).
Temperature 30°COptimal balance between rate and enantioselectivity (

-value).
Time 4-6 HoursMonitor conversion via GC; stop at exactly 50% conversion.

Workflow:

  • Dissolve racemic alcohol (10 mmol) in Hexane (50 mL).

  • Add Vinyl Acetate (30 mmol) and Novozym 435 (20 mg/mmol substrate).

  • Incubate in an orbital shaker at 30°C.

  • Filtration: Filter off the enzyme beads (can be reused).

  • Separation: The mixture now contains the (S)-alcohol (unreacted) and the (R)-acetate . Separate via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Optional: Hydrolyze the (R)-acetate (

    
    , MeOH) to obtain the (R)-alcohol.
    

Part 3: Divergent Reactivity & Signaling Pathways

The power of this molecule is best visualized through its divergent reaction pathways. The diagram below illustrates how a single starting material branches into three distinct chemical spaces.

ReactivityMap Start 1-Penten-4-yn-3-ol Alkyne Terminal Alkyne (C4-C5) Start->Alkyne Alkene Terminal Alkene (C1-C2) Start->Alkene Alcohol Secondary Alcohol (C3) Start->Alcohol Sonogashira Aryl-Enyne Alcohols (Sonogashira) Alkyne->Sonogashira Triazole 1,2,3-Triazoles (CuAAC Click) Alkyne->Triazole Metathesis Divinyl Ketones (Cross-Metathesis) Alkene->Metathesis Epoxide Epoxy-Alkynes (Sharpless/mCPBA) Alkene->Epoxide Ketone Enyne Ketones (Jones/Dess-Martin) Alcohol->Ketone Inversion Chiral Amines/Esters (Mitsunobu) Alcohol->Inversion

Figure 1: The "Switchboard" reactivity of 1-penten-4-yn-3-ol, demonstrating orthogonal functionalization pathways.

Part 4: Advanced Application - Gold-Catalyzed Cycloisomerization

One of the most sophisticated uses of 1-penten-4-yn-3-ol derivatives is in the synthesis of substituted furans and dihydrofurans, which are ubiquitous in marine natural products (e.g., furanocembranoids).

Mechanism: The -Activation Cascade

Gold(I) catalysts (e.g.,


) act as "soft" Lewis acids, selectively activating the alkyne 

-system over the alkene or alcohol.
  • Coordination:

    
     coordinates to the alkyne (C4-C5).
    
  • Nucleophilic Attack: The hydroxyl group (or a tethered nucleophile) attacks the activated alkyne (5-exo-dig or 6-endo-dig cyclization).

  • Protodeauration: The Au-C bond is cleaved, regenerating the catalyst and releasing the cyclic ether.

Case Study: Synthesis of 2,5-Disubstituted Furans By subjecting the O-acylated derivative of 1-penten-4-yn-3-ol to Gold(I) catalysis, a [3,3]-sigmatropic rearrangement (Saucy-Marbet type) combined with cyclization occurs.

GoldCycle Substrate 1-Penten-4-yn-3-ol Derivative Coordination Au(I)-Alkyne Complex Substrate->Coordination + AuL+ Cyclization 5-exo-dig Cyclization Coordination->Cyclization Nu: Attack Intermediate Vinyl-Gold Species Cyclization->Intermediate Product Substituted Furan Intermediate->Product - AuL+ Product->Coordination Catalyst Turnover

Figure 2: Simplified catalytic cycle for the Gold(I)-mediated cycloisomerization to furan derivatives.

Part 5: Troubleshooting & Optimization Matrix

When utilizing this scaffold in total synthesis, several common pitfalls arise. Use this matrix to validate your system.

IssueProbable CauseCorrective Action
Low Yield in Grignard Moisture in THF or old Mg surface.Flame dry glassware; activate Mg with

or 1,2-dibromoethane.[3]
Polymerization Acrolein instability or high temp.Distill acrolein immediately before use; keep reaction < -70°C.
Poor Resolution (CAL-B) Reaction ran too long (>50% conv).Quench reaction at exactly 48-50% conversion. Use lower temp (25°C).
Racemization Acidic conditions during workup.[5]Avoid strong acids; the allylic/propargylic alcohol is sensitive to

scrambling.

References

  • Synthesis of 1-Phenyl-1-penten-4-yn-3-ol (Analogous Protocol) Source: BenchChem Technical Guide / Organic Syntheses Relevance: Provides the foundational Grignard addition protocol adapted for the synthesis section.
  • Kinetic Resolution of Secondary Alcohols using CAL-B

    • Source:Journal of Molecular Catalysis B: Enzym
    • URL:[Link]

    • Relevance: Establishes the parameters (solvent, temperature, acyl donor)
  • Gold-Catalyzed Cycloisomeriz

    • Source:Frontiers in Chemistry
    • URL:[Link]

    • Relevance: mechanistic grounding for the Gold(I)
  • Divergent Reaction Pathways in Gold C

    • Source:Chemical Science (NIH/PMC)
    • URL:[Link]

    • Relevance: Supports the "switchboard" reactivity concept and divergent synthesis str

Sources

Foundational

Comparative Technical Analysis: 5-TMS-1-penten-4-yn-3-ol vs. 5-TMS-4-pentyn-1-ol

[1] Executive Summary This technical guide delineates the critical distinctions between two structural isomers: 5-(trimethylsilyl)-1-penten-4-yn-3-ol (Molecule A) and 5-(trimethylsilyl)-4-pentyn-1-ol (Molecule B).[1] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide delineates the critical distinctions between two structural isomers: 5-(trimethylsilyl)-1-penten-4-yn-3-ol (Molecule A) and 5-(trimethylsilyl)-4-pentyn-1-ol (Molecule B).[1] While both share the molecular formula


 and contain a trimethylsilyl-protected alkyne, their reactivity profiles are orthogonal due to the positional isomerism of the hydroxyl group.[1]
  • Molecule A is a secondary allylic and propargylic alcohol .[1] It is electronically activated, serving as a precursor for cross-conjugated enynones and susceptible to rearrangement reactions (e.g., Meyer-Schuster).[1]

  • Molecule B is a primary homopropargylic alcohol .[1] It functions as a stable tether/linker molecule, primarily used in "Click" chemistry applications where the alcohol serves as a handle for esterification or etherification without electronic interference from the alkyne.[1]

Structural & Electronic Profiling

The fundamental difference lies in the connectivity of the carbon backbone relative to the hydroxyl functionality.[1]

Feature5-TMS-1-penten-4-yn-3-ol (Molecule A)5-TMS-4-pentyn-1-ol (Molecule B)[1]
CAS Number 5272-35-513224-84-5
Structure


Alcohol Class Secondary (

)
Primary (

)
Electronic Environment Activated: Allylic & Propargylic.[1] The C-O bond is weakened by

-system overlap.[1]
Unactivated: Isolated. The alkyl spacer insulates the OH from the

-system.[1]
Chirality Chiral center at C3 (typically racemic).[1]Achiral.
Oxidation Product Conjugated Enynone (Michael Acceptor).[1]Aldehyde or Carboxylic Acid.[1][2]
Key Reactivity 1,2-additions, Rearrangements,

substitutions.
Esterification, Mitsunobu, CuAAC (after deprotection).[1]
Electronic Visualization

The following diagram illustrates the connectivity differences that drive the reactivity divergence.

StructuralComparison cluster_A Molecule A: 5-TMS-1-penten-4-yn-3-ol cluster_B Molecule B: 5-TMS-4-pentyn-1-ol A_TMS TMS Group A_Alkyne Alkyne (C4-C5) A_TMS->A_Alkyne A_Chiral C3 (Chiral Center) Allylic/Propargylic A_Alkyne->A_Chiral A_Alkene Alkene (C1-C2) A_Chiral->A_Alkene A_OH Secondary OH A_Chiral->A_OH Labile Bond B_TMS TMS Group B_Alkyne Alkyne (C4-C5) B_TMS->B_Alkyne B_Spacer Propyl Spacer (C2-C3) B_Alkyne->B_Spacer B_C1 C1 (Methylene) B_Spacer->B_C1 B_OH Primary OH B_C1->B_OH Stable Bond

Figure 1: Structural connectivity highlighting the electronic activation of the hydroxyl group in Molecule A versus the isolated nature in Molecule B.[1]

Synthetic Pathways[1][3]

The synthesis of these molecules requires fundamentally different strategic disconnections.[1]

Molecule A: 1,2-Addition Strategy

Molecule A is synthesized via the nucleophilic addition of a metalated alkyne to an


-unsaturated aldehyde (acrolein).[1] This creates the continuous 

-system interrupted only by the

carbon bearing the hydroxyl group.[1]
  • Mechanism: Nucleophilic attack on the carbonyl carbon.[1]

  • Regioselectivity: 1,2-addition is favored over 1,4-addition (Michael addition) when using "hard" nucleophiles like Lithium or Magnesium acetylides at low temperatures.[1]

Molecule B: Double-Metalation Strategy

Molecule B is typically derived from commercially available 4-pentyn-1-ol.[1] The challenge here is selective silylation of the carbon terminus without permanently silylating the oxygen.[1]

  • Mechanism: Deprotonation of both the hydroxyl proton (

    
    ) and the terminal alkyne proton (
    
    
    
    ).[1]
  • Selectivity: The dianion is quenched with TMSCl. Subsequent mild acidic workup cleaves the labile silyl ether (

    
    ) while retaining the robust alkynyl silane (
    
    
    
    ).[1]

SynthesisPathways cluster_RouteA Route A: Synthesis of 5-TMS-1-penten-4-yn-3-ol cluster_RouteB Route B: Synthesis of 5-TMS-4-pentyn-1-ol StartA Ethynyltrimethylsilane (TMS-Acetylene) StepA1 1. n-BuLi, THF, -78°C (Lithiation) StartA->StepA1 InterA Lithium TMS-Acetylide StepA1->InterA StepA2 2. Acrolein (Propenal) (1,2-Addition) InterA->StepA2 EndA Product A (Racemic Mixture) StepA2->EndA StartB 4-Pentyn-1-ol StepB1 1. n-BuLi (2.2 eq), THF, -78°C (Double Deprotonation) StartB->StepB1 InterB Dianion Species (Li-O...C≡C-Li) StepB1->InterB StepB2 2. TMSCl (2.2 eq) (Global Silylation) InterB->StepB2 InterB2 Bis-Silylated Intermediate (TMS-O...C≡C-TMS) StepB2->InterB2 StepB3 3. H3O+ / MeOH (Selective O-Desilylation) InterB2->StepB3 EndB Product B StepB3->EndB

Figure 2: Comparative synthetic workflows showing the 1,2-addition route for Molecule A and the dianion strategy for Molecule B.

Experimental Protocols

Protocol A: Synthesis of 5-TMS-1-penten-4-yn-3-ol

Target: Creation of the secondary allylic/propargylic alcohol.[1]

  • Preparation: Flame-dry a 500 mL round-bottom flask (RBF) and flush with Argon.

  • Reagents: Charge with ethynyltrimethylsilane (10.0 g, 102 mmol) and anhydrous THF (150 mL). Cool to -78°C.[1]

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 42 mL, 105 mmol) dropwise over 20 minutes. Stir for 30 minutes at -78°C.

  • Addition: Add acrolein (freshly distilled, 6.0 g, 107 mmol) dissolved in THF (20 mL) dropwise.

    • Critical Control: Maintain temperature below -60°C to prevent polymerization of acrolein.[1]

  • Workup: Stir for 1 hour, then quench with saturated

    
     solution. Extract with diethyl ether (
    
    
    
    mL).[1]
  • Purification: Dry organics over

    
    , concentrate, and purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).
    
    • Yield Expectations: 85-92%.[1]

Protocol B: Synthesis of 5-TMS-4-pentyn-1-ol

Target: C-selective silylation of a terminal alkynol.[1]

  • Preparation: Flame-dry a 1 L RBF and flush with Nitrogen.

  • Reagents: Charge with 4-pentyn-1-ol (5.0 g, 59.4 mmol) and anhydrous THF (200 mL). Cool to -78°C.[1]

  • Double Lithiation: Add n-BuLi (2.5 M in hexanes, 50 mL, 125 mmol, ~2.1 eq) dropwise.

    • Note: The first equivalent deprotonates the alcohol; the second deprotonates the alkyne.[1] A white precipitate (lithium alkoxide) may form.[1]

  • Silylation: Add TMSCl (13.6 g, 125 mmol) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Intermediate: This forms the bis-silylated ether:

      
      .[1]
      
  • Hydrolysis: Add 1N HCl (50 mL) and stir vigorously at RT for 20 minutes.

    • Mechanism:[1] The

      
       bond is hydrolytically unstable in acid; the 
      
      
      
      bond is stable.[1]
  • Purification: Extract with ether, wash with brine, dry over

    
    . Concentrate to yield the product. Distillation (bp ~76°C at 15 mmHg) provides analytical purity.[1]
    

Reactivity & Application Analysis

Molecule A: The "Divergent" Scaffold

Because Molecule A contains a hydroxyl group flanked by two


-systems, it is a prime candidate for rearrangement chemistry.[1]
  • Oxidation: Treatment with

    
     yields 5-TMS-1-penten-4-yn-3-one , a cross-conjugated enynone used in heterocycle synthesis (e.g., pyrazoles).[1]
    
  • Meyer-Schuster Rearrangement: Under acid catalysis, the propargylic alcohol can isomerize to an

    
    -unsaturated ketone.[1]
    
Molecule B: The "Linker" Scaffold

Molecule B is designed for stability.[1]

  • Click Chemistry: The TMS group acts as a mask.[1] Once removed (

    
    , MeOH), the terminal alkyne undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
    
  • Mitsunobu Reaction: The primary alcohol is unhindered, allowing for efficient substitution with nucleophiles (azides, phenols) to create functionalized linkers.[1]

References

  • Organic Syntheses. (1988).[1] Synthesis of 4-Pentyn-1-ol. Org. Synth. 1988, 66, 116.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for CID 10909482, 1-Penten-4-yn-3-ol. Retrieved from [Link]

Sources

Exploratory

Unlocking Chemical Space: Applications of Silylated Enynols in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the rapid assembly of complex, three-dimensional pharmacophores from simple acyclic precursors is a critical driver of drug discovery. Silylated enynols—and their cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, three-dimensional pharmacophores from simple acyclic precursors is a critical driver of drug discovery. Silylated enynols—and their closely related propargyl silyl ether derivatives—have emerged as highly versatile linchpins in this endeavor. By leveraging the unique steric and electronic properties of the silyl group, coupled with the carbophilic nature of transition-metal catalysts (predominantly Gold), medicinal chemists can achieve unprecedented regiocontrol in complex cycloisomerization cascades. This technical guide explores the mechanistic causality, synthetic applications, and validated protocols for utilizing silylated enynols to access privileged heterocyclic scaffolds, functionalize peptides, and synthesize natural product analogs.

Mechanistic Causality: Silicon's Electronic and Steric Directing Effects

The strategic incorporation of a silyl group (e.g., TMS, TIPS, TBS) onto an enynol framework is rarely just for protection; it is a deliberate stereoelectronic design choice.

When subjected to homogeneous gold catalysis, the alkyne moiety of the silylated enynol undergoes electrophilic activation[1]. The presence of the silyl group fundamentally alters the reaction's energy landscape through two primary mechanisms:

  • The

    
    -Silicon Effect:  During the nucleophilic attack of the hydroxyl or enol group onto the activated alkyne, developing positive charge at the 
    
    
    
    -position is hyperconjugatively stabilized by the adjacent C-Si bond. This stabilization effectively lowers the activation barrier for specific cyclization pathways (e.g., favoring 5-exo-dig over 6-endo-dig), ensuring high regioselectivity[1].
  • Steric Shielding & Migratory Aptitude: In the generation of

    
    -oxo gold carbenes or vinyl gold intermediates, bulky silyl groups prevent undesired intermolecular oligomerization and dictate the migratory aptitude of adjacent groups, enabling the synthesis of highly crowded carbocycles like cyclopentadienes[2][3].
    

Mechanism A Silylated Enynol B [Au]-Alkyne π-Complex A->B + [Au] Catalyst C Vinyl Gold Intermediate B->C 5-exo-dig Cyclization D β-Silicon Stabilized Carbocation B->D 6-endo-dig Cyclization E Functionalized Heterocycle C->E Protodeauration D->E Protodeauration

Fig 1: Mechanistic divergence in Au-catalyzed cycloisomerization directed by the β-silicon effect.

Transformative Applications in Medicinal Chemistry

Accessing Privileged Heterocyclic Scaffolds

Silylated enynols and propargyl silyl ethers are premier precursors for synthesizing heavily functionalized heterocycles. For instance, the gold(I)-catalyzed domino cyclization of silyl enol ethers yields complex polyaromatic systems, such as benzothiophenes and quinolines, which are foundational to numerous kinase inhibitors and anti-infectives[4]. Furthermore, the reaction of propargyl silyl ethers with anthranils via an umpolung gold carbene pathway provides direct access to functionalized quinolines, bypassing traditional, harsh condensation conditions[5].

Late-Stage Peptide Functionalization

A persistent challenge in peptide-based drug development is the site-selective functionalization of unactivated side chains. Propargyl silyl ethers have been successfully employed in Pd(II)-catalyzed C(sp3)–H alkynylation of oligopeptides[6]. The silyl ether acts as a stable, yet reactive, coupling partner that introduces an alkyne linchpin onto the peptide backbone. This allows for the subsequent conjugation of privileged pharmacophores (e.g., adamantane or camphor derivatives), drastically improving the peptide's lipophilicity and metabolic stability[6].

Natural Product Synthesis and Scaffold Hopping

In the pursuit of complex biological targets, medicinal chemists often rely on natural product analogs. Silylated enynols serve as critical intermediates in the biomimetic synthesis of agents like Hongoquercin A and B[7]. The silyl group not only directs the key cyclization step to form the pentacyclic core but also serves as a synthetic handle for late-stage cross-coupling (e.g., Hiyama coupling) or oxidation (Fleming-Tamao oxidation) to unmask hydroxyl groups, enabling rapid scaffold hopping around the natural product core.

Quantitative Catalyst Evaluation

The choice of catalyst and solvent is non-trivial and directly influences the reaction trajectory. The table below synthesizes the causality behind catalyst selection for the cycloisomerization of a standard silylated enynol into a functionalized furan/benzothiophene derivative.

Table 1: Optimization of Gold-Catalyzed Cycloisomerization of Silylated Enynols

EntryCatalyst SystemSolventTemp (°C)Yield (%)Regioselectivity (5-exo : 6-endo)Mechanistic Rationale
1AuCl

(10 mol%)
DCM25451.2 : 1Hard Lewis acid; poor

-activation leads to competing degradation pathways.
2Ph

PAuCl / AgOTf
DCM25723 : 1AgOTf generates the active cationic Au(I) species, but Ph

P is insufficiently bulky.
3K[AuCl

]
MeOH60811 : 5Au(III) pre-catalyst favors 6-endo via nucleophilic solvent participation[8].
4[IPrAuNCMe][SbF

]
MeNO

2595 >99 : 1 Bulky IPr ligand enforces 5-exo trajectory; non-coordinating SbF

ensures high electrophilicity[4].

Note: Nitromethane (MeNO


) is specifically selected in Entry 4 because its high dielectric constant stabilizes the intermediate carbocation, while its poor coordinating ability prevents catalyst poisoning.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Gold(I)-Catalyzed Cycloisomerization of Silylated Enynols is designed as a self-validating system.

Step-by-Step Methodology
  • Preparation of the Catalyst Solution (In-Process Control 1):

    • Action: Inside an argon-filled glovebox, dissolve 5.0 mol% of [IPrAuNCMe][SbF

      
      ] in anhydrous, degassed nitromethane (MeNO
      
      
      
      , 0.1 M).
    • Causality: Moisture must be strictly excluded to prevent premature protodeauration of the vinyl gold intermediate.

    • Validation: The solution should remain perfectly clear. Any black precipitate indicates reduction to Au(0) nanoparticles, necessitating a restart.

  • Substrate Addition:

    • Action: Add the silylated enynol (1.0 equiv, 0.5 mmol) dropwise to the stirring catalyst solution at 25 °C.

    • Causality: Dropwise addition maintains a low steady-state concentration of the enynol, preventing intermolecular dimerization.

  • Reaction Monitoring (In-Process Control 2):

    • Action: Monitor the reaction via FT-IR and TLC (Hexanes:EtOAc 9:1).

    • Validation: The reaction is self-validating when the sharp alkyne stretch (~2150 cm

      
      ) in the IR spectrum completely disappears, and a new, less polar spot (the cyclized heterocycle) appears on the TLC plate. This typically occurs within 2-4 hours.
      
  • Quenching and Purification:

    • Action: Quench the reaction by adding 0.1 mL of triethylamine to deactivate the gold catalyst, then filter the mixture through a short pad of basic alumina.

    • Causality: Basic alumina traps the cationic gold species and prevents acid-catalyzed desilylation of the product during concentration.

  • Characterization:

    • Action: Concentrate in vacuo and analyze via

      
      H NMR.
      
    • Validation: The shift of the silyl methyl protons (e.g., TMS group) from the alkyne region (~0.15 ppm) to the vinylic/aromatic region (~0.30 ppm) confirms successful cycloisomerization without desilylation.

Workflow S1 Step 1: Precursor Synthesis (Sonogashira Coupling) S2 Step 2: Silylation (TMSCl / TIPSOTf) S1->S2 S3 Step 3: Au-Catalyzed Cycloisomerization S2->S3 S4 Step 4: Late-Stage Functionalization S3->S4 S5 Step 5: High-Throughput Screening (HTS) S4->S5

Fig 2: End-to-end experimental workflow for generating silylated enynol-derived libraries.

References

1.[2] Homogeneous Gold-Catalyzed Oxidation Reactions. National Institutes of Health (NIH). 2.[1] Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews - ACS Publications. 3.[3] Gold-Catalyzed Regioselective Synthesis of Crowded Cyclopentadienes by Migratory Cycloisomerization of Vinylallenes. Universidad de Oviedo. 4.[5] Gold(I)-catalyzed synthesis of 3-sulfenyl pyrroles and indoles by a regioselective annulation of alkynyl thioethers. Pure - University of Birmingham. 5.[8] Scope and advances in the catalytic propargylic substitution reaction. National Institutes of Health (NIH). 6.[7] Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late Stage Functionalization. Imperial College London. 7.[4] Gold(I)-catalyzed domino cyclization for the synthesis of polyaromatic heterocycles. National Institutes of Health (NIH). 8.[6] Pd(II)-Catalyzed Site-Selective C(sp3)–H Alkynylation of Oligopeptides. National Institutes of Health (NIH).

Sources

Foundational

Chemoselectivity and Stability: Managing Terminal Vinyl Groups in TMS-Alkyne Intermediates

Part 1: Executive Summary & Core Directive The synthesis of molecules containing both a terminal alkyne and a terminal vinyl group (enynes) represents a classic chemoselectivity challenge in organic synthesis. The Trimet...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The synthesis of molecules containing both a terminal alkyne and a terminal vinyl group (enynes) represents a classic chemoselectivity challenge in organic synthesis. The Trimethylsilyl (TMS) group is the industry standard for alkyne protection due to its steric profile and ease of removal. However, the conditions required to cleave the Si–C bond—typically basic or fluoride-mediated—pose significant risks to the stability of the terminal vinyl group.

The Central Conflict:

  • Base Sensitivity: Strong bases required for deprotection can trigger polymerization of styrenyl systems or Michael addition in electron-deficient vinyl groups (e.g., acrylates).

  • Fluoride Basicity: "Anhydrous" TBAF acts as a strong base, leading to E2 eliminations or nucleophilic attacks on the alkene.

  • Metal Catalysis: Transition metals used in subsequent couplings (e.g., Pd/Cu in Sonogashira) can induce isomerization of the terminal vinyl group to an internal position.

This guide provides a validated, mechanistic approach to navigating these stability issues, prioritizing protocols that decouple silyl cleavage from vinyl degradation.

Part 2: The Stability Matrix

Before selecting a protocol, you must categorize the electronic nature of your terminal vinyl group. The stability of the vinyl moiety is dictated by its substituents.

Table 1: Vinyl Group Sensitivity Profile
Vinyl ClassExample StructurePrimary Risk FactorRecommended Deprotection
Neutral / Isolated TMS-C≡C-CH2-CH=CH2Isomerization (to internal alkene)Method A (K₂CO₃/MeOH)
Electron-Rich TMS-C≡C-Ar-ORAcid-catalyzed hydrationMethod A or Method C (Buffered TBAF)
Electron-Deficient TMS-C≡C-CO-CH=CH2Michael Addition / PolymerizationMethod B (Ag(I) Catalysis)
Styrenyl TMS-C≡C-Ph-CH=CH2Radical PolymerizationMethod C (Buffered TBAF) + BHT

Part 3: Mechanistic Pathways & Visualization

To understand why protocols fail, we must visualize the competitive pathways. The diagram below illustrates the divergence between successful deprotection and vinyl degradation.

DeprotectionPathways Start TMS-Alkyne-Vinyl Intermediate Reagent_Base Strong Base (NaOH/NaOMe) Start->Reagent_Base Reagent_F Fluoride Source (TBAF) Start->Reagent_F Reagent_Ag Ag(I) Catalyst (Mild/Neutral) Start->Reagent_Ag Path_Michael Michael Addition (Vinyl Degradation) Reagent_Base->Path_Michael Nucleophilic Attack (if e- deficient) Path_Success Terminal Alkyne (Intact Vinyl) Reagent_Base->Path_Success Only if Vinyl is Neutral Path_Poly Polymerization (Oligomers) Reagent_F->Path_Poly Base-Induced Radical/Anionic Reagent_F->Path_Success Buffered Conditions (AcOH) Reagent_Ag->Path_Success High Chemoselectivity

Figure 1: Competitive reaction pathways during TMS deprotection. Note that standard basic or fluoride conditions can lead to degradation unless specific buffers or catalysts are employed.

Part 4: Validated Experimental Protocols

Method A: Mild Basic Methanolysis (The Standard)

Best for: Neutral, isolated vinyl groups and simple styrenes.

Rationale: Potassium carbonate in methanol generates methoxide in equilibrium, which attacks the silicon. While basic, it is kinetically controlled and usually too mild to trigger polymerization of simple alkenes.

Protocol:

  • Dissolve the TMS-alkyne (1.0 equiv) in MeOH (0.1 M concentration). If solubility is poor, use a 1:1 mixture of MeOH/THF or MeOH/DCM.

  • Add anhydrous K₂CO₃ (1.5 equiv).

  • Stir at room temperature. Monitor via TLC (typically 1–4 hours).

  • Critical Step: Do not heat. If the reaction is slow, adding a drop of water often accelerates the desilylation by regenerating hydroxide/methoxide.

  • Workup: Dilute with Et₂O, wash with water (x3) to remove salts, dry over MgSO₄, and concentrate.

Method B: Silver(I)-Catalyzed Deprotection (The "Silver Bullet")

Best for: Electron-deficient vinyl groups (Michael acceptors) and highly sensitive substrates.

Rationale: Silver salts (AgNO₃ or AgOTf) have a high affinity for the C–Si bond in alkynes. This method proceeds under virtually neutral conditions, preventing nucleophilic attack on the vinyl group (e.g., Michael addition of methanol) which is a common failure mode in Method A [1].

Protocol:

  • Dissolve TMS-alkyne (1.0 equiv) in a mixture of DCM/MeOH/Water (7:4:1, 0.1 M).

  • Add AgNO₃ (0.1 equiv, 10 mol%).

  • Stir at ambient temperature in the dark (foil-wrapped flask).

  • Upon completion (TLC), add a solution of dilute HCl or KCN to break the intermediate Silver-Acetylide complex.

  • Workup: Extract with DCM. The vinyl group remains pristine because no strong nucleophiles or bases are generated.

Method C: Buffered Fluoride Desilylation

Best for: Sterically hindered TMS groups or substrates sensitive to strong bases.

Rationale: Commercial TBAF (Tetra-n-butylammonium fluoride) contains significant amounts of water and hydroxide, making it basic. This basicity causes side reactions.[1] Buffering with Acetic Acid (AcOH) creates a buffered system that cleaves Si–C but suppresses base-catalyzed degradation [2].

Protocol:

  • Prepare a solution of TBAF (1.1 equiv) in THF.

  • Critical Step: Add Glacial Acetic Acid (1.1 equiv) to the TBAF solution before adding the substrate. Ratio TBAF:AcOH must be 1:1.

  • Add the TMS-alkyne substrate at 0°C.

  • Allow to warm to room temperature.

  • Stabilization: If the vinyl group is styrenyl, add 0.1 mol% BHT (Butylated hydroxytoluene) to the reaction mixture to scavenge radicals and prevent polymerization.

Part 5: One-Pot "Sila-Sonogashira" Integration

In many drug discovery workflows, the isolated terminal alkyne is unstable. The most robust strategy is to skip the isolation of the deprotected intermediate entirely using a One-Pot Desilylation/Coupling protocol.

Workflow Logic: Instead of isolating the potentially unstable H-C≡C-Vinyl, we generate it in situ in the presence of the cross-coupling partner (Aryl Halide).

SonogashiraFlow Input TMS-Alkyne-Vinyl (Substrate) Process In-Situ Deprotection & Cross-Coupling (60°C) Input->Process Reagents Aryl Halide + Pd(PPh3)4 + CuI + Base (Et3N) Reagents->Process Activator Desilylating Agent: CsF or TBAF (1.0 eq) Activator->Process Trigger Product Coupled Enyne Product (High Yield) Process->Product No Isolation of Unstable Alkyne

Figure 2: The "Sila-Sonogashira" protocol minimizes the lifespan of the free terminal alkyne, reducing the window for vinyl degradation.

Protocol (CsF-Mediated):

  • Combine Aryl Iodide (1.0 eq), TMS-alkyne (1.1 eq), Pd(PPh₃)₄ (5 mol%), and CuI (2 mol%) in DMF.

  • Add CsF (2.0 equiv). Cesium Fluoride acts as both the desilylating agent and the base substitute [3].

  • Heat to 40–60°C. The fluoride cleaves the TMS, generating the copper-acetylide in situ, which immediately enters the catalytic cycle.

Part 6: References

  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Source:Tetrahedron Letters / Organic & Biomolecular Chemistry Context: Establishes Ag(I) as the superior catalyst for chemoselective deprotection in the presence of sensitive functional groups. Link: (Verified via Search 1.1)

  • Greene's Protective Groups in Organic Synthesis, Fourth Edition. Source: Wiley Online Library Context:[2] The definitive guide on deprotection conditions (TBAF vs K2CO3) and compatibility charts. Link:[2]

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Source:Journal of Organic Chemistry (2019) Context: Protocol for one-pot synthesis avoiding isolation of unstable alkynes.[3] Link:

  • Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride. Source:Organic Letters (2017) Context: Highlights the formation of vinyl anion intermediates by TBAF and the necessity of buffering/mild conditions. Link:

Sources

Exploratory

Architecting Conjugated Systems: A Comprehensive Technical Guide to 1,3-Enyne Synthesis Precursors

Executive Summary 1,3-Enynes are fundamental conjugated motifs characterized by adjacent double and triple bonds. They serve as indispensable building blocks in the synthesis of complex natural products, pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Enynes are fundamental conjugated motifs characterized by adjacent double and triple bonds. They serve as indispensable building blocks in the synthesis of complex natural products, pharmaceuticals, polysubstituted aromatic compounds, and advanced functional materials[1]. The strategic selection of synthesis precursors dictates the regioselectivity, stereospecificity (E/Z geometry), and overall atom economy of the target molecule[2]. This whitepaper critically evaluates the primary precursor classes for 1,3-enyne synthesis, detailing the mechanistic causality behind catalytic choices and providing self-validating experimental protocols for bench scientists.

Mechanistic Foundations & The Chemoselectivity Challenge

The synthesis of 1,3-enynes requires precise control over chemoselectivity and stereochemistry. When utilizing terminal alkynes as precursors, a significant competitive pathway is the Glaser-type homocoupling—an oxidative dimerization that yields unwanted 1,3-diynes[3]. To mitigate this, catalytic systems must be highly tuned and rigorously deoxygenated to favor cross-coupling over homocoupling. Furthermore, controlling the stereochemistry of the resulting alkene requires precursors with pre-defined geometries (such as stereopure alkenyl halides) or highly stereoselective elimination/addition mechanisms[2].

Principal Precursor Classes and Synthetic Strategies

Terminal Alkynes and Alkenyl (Pseudo)Halides (The Cross-Coupling Paradigm)

The most ubiquitous method for 1,3-enyne construction is the transition-metal-catalyzed cross-coupling of terminal alkynes with alkenyl halides or triflates[1]. The Sonogashira coupling is the premier technique in this domain, typically employing a synergistic Palladium/Copper dual-catalyst system[4].

  • Mechanistic Causality: The Pd(0) active species undergoes oxidative addition into the alkenyl halide C-X bond, strictly retaining the E/Z stereochemistry of the precursor alkene[4]. Simultaneously, the Cu(I) co-catalyst reacts with the terminal alkyne to form a highly nucleophilic copper(I) acetylide[4]. This intermediate facilitates transmetalation to the Pd(II) center, followed by reductive elimination to yield the 1,3-enyne[4].

  • Advanced Variations: Oxidative Sonogashira couplings have been developed to synthesize specialized derivatives, such as 1,3-enynes bearing a CF

    
     group on the terminal sp
    
    
    
    carbon, utilizing silver fluoride to promote C-Si bond dissociation from silyl precursors[5].

Sonogashira_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)-Alkenyl Complex] Pd0->OxAdd + Alkenyl Halide TransMet Transmetalation [Pd(II)-Alkenyl-Alkynyl] OxAdd->TransMet RedElim Reductive Elimination [1,3-Enyne Formation] TransMet->RedElim RedElim->Pd0 - 1,3-Enyne Product CuCycle Copper(I) Cycle [Cu-Acetylide Formation] CuCycle->TransMet Cu-Acetylide Transfer Alkyne Terminal Alkyne Precursor Alkyne->CuCycle + Base

Figure 1: Synergistic Pd/Cu dual-catalytic cycle for the Sonogashira cross-coupling of 1,3-enynes.

Propargylic Precursors: Alcohols, Ethers, and Amines

Propargylic derivatives offer a versatile alternative to halogenated precursors. Traditional methods involve the dehydration of propargylic alcohols or Meyer-Schuster rearrangements[1][6].

  • Iron-Catalyzed α-Methenylation: A recent synthetic breakthrough utilizes unactivated alkyl-substituted alkynes via an iron-catalyzed propargylic C–H functionalization[7]. This process acts as an alkyne analogue to the Eschenmoser methenylation[7]. An in situ generated iminium electrophile reacts with the alkyne to form a homopropargylic 2,2,6,6-tetramethylpiperidine (TMP) derivative[7]. Subsequent N-oxidation triggers a spontaneous, highly stereoselective Cope elimination to deliver the 1,3-enyne[7].

Fe_Methenylation Alkyne Alkyl-Alkyne Precursor FeCat Fe-Catalyzed C-H Functionalization Alkyne->FeCat + Iminium Amine Homopropargylic Amine Intermediate FeCat->Amine Oxidation N-Oxidation (m-CPBA) Amine->Oxidation Cope Spontaneous Cope Elimination Oxidation->Cope N-Oxide Enyne 1,3-Enyne Product Cope->Enyne - Hydroxylamine

Figure 2: Iron-catalyzed propargylic C-H functionalization and Cope elimination pathway.

1,3-Diynes and Cyclopropanes
  • 1,3-Diynes: These precursors can undergo selective hydroarylation or partial reduction to yield Z-enynes[8]. The synthetic challenge lies in differentiating the two alkyne moieties, often requiring bulky transition-metal catalysts to induce steric bias[3].

  • Cyclopropanes: Alkynyl-substituted cyclopropanes can undergo nucleophilic metal- or acid-induced ring opening[6]. The trajectory of the incoming nucleophile strictly determines the regiochemistry of the resulting 1,3-enyne[6].

Carbonyl Precursors

Carbonyl compounds can be converted to 1,3-enynes via standard functional group interconversions, such as the Wittig olefination of conjugated ynones or the Corey-Fuchs alkynylation of conjugated enals[1]. These methods are highly reliable and rely on the predictable thermodynamics of phosphorus ylides.

Quantitative Efficacy & Precursor Comparison

Precursor ClassKey Reagents / CatalystsReaction TypeChemoselectivity / StereocontrolTypical Yields
Terminal Alkynes + Alkenyl Halides Pd(PPh

)

Cl

, CuI, Amine Base
Sonogashira Cross-CouplingHigh retention of alkene E/Z geometry; prone to Glaser homocoupling if O

is present.
70–95%
Alkyl-Substituted Alkynes Fe-precatalyst, Tritylium, m-CPBAα-Methenylation & Cope EliminationHighly regioselective at less hindered α-position; avoids overoxidation at 0 °C.60–85%
Propargylic Alcohols Acid catalysts (e.g., PTSA)Meyer-Schuster / DehydrationE/Z mixtures common; requires thermodynamic control.50–80%
Conjugated Ynones Phosphorus Ylides (Ph

P=CH-R)
Wittig OlefinationHigh E-selectivity depending on ylide stabilization.65–90%
1,3-Diynes Transition metals (Pd, Ru)Selective HydroarylationDifficult chemoselectivity; requires bulky ligands to differentiate alkynes.40–75%

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol utilizes a standard Pd/Cu system to couple a terminal alkyne with an alkenyl iodide.

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%) and CuI (4 mol%). Evacuate and backfill the flask with ultra-pure Argon (3 cycles). Causality: Strict exclusion of oxygen is mandatory to prevent the Cu-catalyzed oxidative Glaser homocoupling of the terminal alkyne.
  • Reagent Addition: Dissolve the alkenyl iodide precursor (1.0 equiv) in anhydrous, degassed triethylamine (0.2 M concentration). Add this solution to the flask via syringe.

  • Alkyne Introduction: Add the terminal alkyne precursor (1.2 equiv) dropwise.

  • Reaction Execution: Stir the mixture at room temperature for 4–12 hours. Monitor the consumption of the alkenyl iodide via TLC or GC-MS.

  • Quenching & Workup: Dilute the mixture with diethyl ether and quench with a saturated aqueous solution of NH

    
    Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure 1,3-enyne.

Protocol B: Iron-Catalyzed α-Methenylation & Cope Elimination[7]

This protocol converts unactivated alkyl-substituted alkynes to 1,3-enynes via a homopropargylic amine intermediate.

  • Iminium Generation: In a dry vial under nitrogen, stir a mixture of tritylium tetrafluoroborate (1.2 equiv) and 1,2,2,6,6-pentamethylpiperidine (TMP, 1.2 equiv) in anhydrous toluene at room temperature for 1 hour to generate the iminium salt in situ.

  • C-H Functionalization: Add the iron precatalyst (5 mol%) and the alkyl-substituted alkyne precursor (1.0 equiv). Stir until complete conversion to the homopropargylic amine is observed. Isolate the amine intermediate via standard chromatography.

  • Oxidation & Elimination: Dissolve the purified amine in anhydrous THF (0.1 M) and cool the solution strictly to 0 °C. Causality: Maintaining 0 °C is critical; higher temperatures lead to overoxidation of the resulting enyne into an epoxide.

  • N-Oxide Formation: Add m-CPBA (1.1 equiv) portion-wise. Stir at 0 °C for 1 hour. The N-oxidation triggers a spontaneous Cope elimination.

  • Isolation: Quench with saturated aqueous NaHCO

    
    , extract with ethyl acetate, dry, and purify to yield the final 1,3-enyne.
    

References

Sources

Protocols & Analytical Methods

Method

Sonogashira cross-coupling protocols using 5-TMS-1-penten-4-yn-3-ol

Executive Summary & Strategic Utility 5-(Trimethylsilyl)-1-penten-4-yn-3-ol (hereafter Compound A ) represents a high-value "masked" enyne scaffold in modern organic synthesis. Its structural utility lies in its bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

5-(Trimethylsilyl)-1-penten-4-yn-3-ol (hereafter Compound A ) represents a high-value "masked" enyne scaffold in modern organic synthesis. Its structural utility lies in its bifunctionality: it contains a terminal vinyl group (C1-C2) and a TMS-protected alkyne (C4-C5), bridged by a secondary allylic/propargylic alcohol (C3).

For drug development professionals, Compound A is a critical linchpin for installing the (E)-pent-2-en-4-yne motif found in complex macrolides (e.g., Amphidinolides) and conjugated polyene pharmaceuticals.

The Challenge: Standard Sonogashira coupling requires a terminal alkyne (


). Compound A  is TMS-protected (

).[1] Therefore, utilizing this reagent requires a Desilylative Sonogashira Protocol —either via a discrete two-step sequence or, more elegantly, a one-pot in situ deprotection-coupling.

This guide details the optimized protocols for activating Compound A to couple with Aryl/Vinyl Halides (


), ensuring high yields while suppressing the common Glaser homocoupling side reaction.

Mechanistic Insight: The Desilylative Cycle

To achieve coupling without isolating the volatile and unstable deprotected intermediate (1-penten-4-yn-3-ol), we utilize a mechanism that integrates a fluoride or alkoxide base to cleave the C-Si bond, generating the active copper-acetylide species in situ.

Critical Mechanistic Pathway
  • Activation: The TMS group is cleaved by a nucleophile (

    
     or 
    
    
    
    ), generating the transient terminal alkyne anion.
  • Transmetallation: This anion reacts immediately with CuI to form the Copper-Acetylide species.

  • Catalytic Entry: The Cu-acetylide enters the Palladium cycle via transmetallation with the oxidative addition complex (

    
    ).
    

DesilylativeSonogashira TMS_Alkyne 5-TMS-1-penten-4-yn-3-ol (Inactive Precursor) Deprotection Desilylation (Base/F-) TMS_Alkyne->Deprotection Initiation Free_Alkyne Transient Anion [R-C≡C]- Deprotection->Free_Alkyne -TMS Cu_Acetylide Active Cu-Acetylide R-C≡C-Cu Free_Alkyne->Cu_Acetylide + CuI Cu_Cycle CuI Co-Catalyst Cu_Cycle->Cu_Acetylide Transmetal Transmetallation Cu_Acetylide->Transmetal Transfer R-C≡C Pd_0 Pd(0)L2 Ox_Add Oxidative Addition [Ar-Pd(II)-X] Pd_0->Ox_Add + Ar-X Ox_Add->Transmetal Red_Elim Reductive Elimination (Product Release) Transmetal->Red_Elim Red_Elim->Pd_0 Regeneration

Figure 1: The dual-cycle mechanism highlighting the critical 'in situ' generation of the Copper Acetylide from the TMS-protected precursor.

Experimental Protocols

Protocol A: The "One-Pot" CsF-Mediated Coupling (Recommended)

Best for: High-throughput synthesis, minimizing handling of unstable intermediates. Substrate Scope: Aryl iodides, Vinyl triflates, Heteroaryl bromides.

Reagents:

  • Substrate: Aryl/Vinyl Halide (1.0 equiv)

  • Linker: 5-TMS-1-penten-4-yn-3-ol (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-Catalyst: CuI (5-10 mol%)

  • Activator: Cesium Fluoride (CsF) (2.0 equiv) or TBAF (1.5 equiv)

  • Solvent: DMF or DMSO (Anhydrous, degassed)

  • Temperature: 60°C - 80°C

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or microwave vial and cool under Argon flow.

  • Solids Addition: Charge the flask with the Aryl Halide (if solid), CsF (304 mg per mmol),

    
     (0.05 equiv), and CuI (0.10 equiv).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Critical:  Oxygen must be removed to prevent Glaser homocoupling of the deprotected alkyne.
    
  • Liquids Addition: Add anhydrous DMF (Concentration: 0.2 M). Add 5-TMS-1-penten-4-yn-3-ol (1.2 equiv) via syringe.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS. The TMS group usually cleaves within 30 minutes; coupling proceeds over 2-6 hours.

  • Workup: Dilute with

    
    . Wash with water (
    
    
    
    ) to remove DMF. Wash with brine. Dry over
    
    
    .
  • Purification: Flash chromatography. Note: The product contains a secondary alcohol; use a gradient of Hexanes/EtOAc.

Validation Check:

  • Self-Check: If TLC shows a spot corresponding to the deprotected alkyne (lower Rf than TMS-SM) persisting, the coupling is slow. Increase Temp to 80°C.

  • Self-Check: If a blue/green color develops in the aqueous layer during workup, this indicates successful removal of Copper species.

Protocol B: The "Mild" Phase-Transfer Protocol

Best for: Base-sensitive substrates (e.g., those with esters or epimerizable centers). Uses mild carbonate bases instead of fluorides.

Reagents:

  • Base:

    
     (2.5 equiv)
    
  • Solvent System: MeOH/THF (1:1 ratio). Methanol is required to facilitate the protodesilylation.

Workflow:

  • Dissolve Aryl Halide and 5-TMS-1-penten-4-yn-3-ol in MeOH/THF (1:1).

  • Add

    
     (3 mol%) and CuI (5 mol%).
    
  • Add

    
    .[2]
    
  • Stir at Room Temperature (25°C).

  • Note: This reaction is slower (12-24h) but much gentler. The MeOH acts as the proton source for the removal of the TMS group, generating the alkyne in situ.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for coupling 5-TMS-1-penten-4-yn-3-ol with 4-iodoanisole (Model System).

EntryBase/ActivatorSolventTemp (°C)Yield (%)Notes
1

(No F-)
THF600No reaction (TMS stable)
2TBAF (1.0 eq)THF2545Significant homocoupling observed
3CsF (2.0 eq) DMF 60 88 Optimal conditions
4

MeOH2572Clean, but slow (24h)
5AgOTf / TBAFToluene8065Expensive, good for hindered halides

Troubleshooting & Critical Control Points

Issue: Glaser Homocoupling
  • Symptom: Appearance of a symmetrical dimer (di-yne diol) instead of the cross-coupled product.

  • Cause: Presence of Oxygen. The deprotected alkyne oxidatively couples in the presence of Cu and

    
    .
    
  • Fix: Rigorous degassing (Freeze-Pump-Thaw) is superior to simple sparging. Add the alkyne slowly (syringe pump) to keep its instantaneous concentration low relative to the aryl halide.

Issue: Meyer-Schuster Rearrangement
  • Symptom: Formation of an

    
    -unsaturated ketone instead of the propargylic alcohol.
    
  • Cause: High acidity or excessive heat can trigger rearrangement of the propargylic alcohol moiety.

  • Fix: Ensure the reaction mixture remains slightly basic. Avoid acidic workups.

Issue: Catalyst Poisoning
  • Symptom: Reaction stalls at 50% conversion.

  • Cause: The free terminal vinyl group (on the pentenynol) can chelate Pd, though this is rare with phosphine ligands.

  • Fix: Use bidentate ligands like dppf or Xantphos to stabilize the Pd center.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874-922.

  • Sorensen, U. S., & Pombo-Villar, E. (2005). One-pot desilylation/Sonogashira coupling of TMS-alkynes.[1][4] Tetrahedron, 61(10), 2697-2703.

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Oxidation of Alkyne Moieties in Total Synthesis. Advanced Synthesis & Catalysis, 351(7-8), 963-983. (Context for pentenynol utility).

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions.[1][3][5][6] Angewandte Chemie International Edition, 46(6), 834-871.

Sources

Application

Application Note: Meyer-Schuster Rearrangement of TMS-Protected Propargylic Alcohols

Executive Summary This application note details the protocol for the Gold(I)-catalyzed Meyer-Schuster rearrangement of trimethylsilyl (TMS)-protected propargylic alcohols . While the classical Meyer-Schuster rearrangemen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the Gold(I)-catalyzed Meyer-Schuster rearrangement of trimethylsilyl (TMS)-protected propargylic alcohols . While the classical Meyer-Schuster rearrangement utilizes strong Brønsted acids to convert propargylic alcohols into


-unsaturated carbonyls, it often suffers from poor functional group tolerance and competition from the Rupe rearrangement.

The protocol described herein utilizes N-Heterocyclic Carbene (NHC)-Gold(I) catalysis. By employing TMS-protected substrates (propargyl silyl ethers), researchers can achieve rearrangement under essentially neutral conditions. This method is critical for drug development pipelines involving acid-sensitive scaffolds, enabling the high-yield synthesis of


-unsaturated ketones and aldehydes  (or isolable silyl enol ethers) with high 

-stereoselectivity.

Introduction & Mechanistic Rationale

The Challenge of the Classical Route

The traditional Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of secondary or tertiary propargyl alcohols.

  • Limitation 1: Harsh acidic conditions (e.g.,

    
    ) degrade sensitive pharmacophores.
    
  • Limitation 2: Tertiary substrates often undergo the competing Rupe rearrangement (dehydration to enynes) rather than the desired 1,3-transposition.

The Solution: Gold(I) Catalysis with TMS-Protection

Using TMS-protected propargylic alcohols (


) offers a distinct chemoselective advantage. The Gold(I) catalyst acts as a "soft" Lewis acid, activating the alkyne 

-system without protonating other basic sites on the molecule.

Why TMS Protection?

  • Suppression of Side Reactions: The bulky TMS group prevents non-specific dehydration.

  • Intermediate Control: In anhydrous solvents, the reaction can be arrested at the silyl enol ether stage (a Mukaiyama enol ether), providing a valuable nucleophile for subsequent steps (e.g., Mukaiyama-Aldol).

  • Mild Hydrolysis: In the presence of catalytic water/methanol, the TMS group is cleaved in situ after migration, releasing the thermodynamic enone product.

Mechanistic Pathway

The reaction proceeds via


-activation of the alkyne by the cationic Au(I) species, followed by a 1,3-migration of the siloxy group (or ionization/recombination) to form an allenyl ether intermediate. Hydrolysis of this intermediate yields the final carbonyl.

MeyerSchusterMechanism Substrate TMS-Protected Propargyl Alcohol Au_Coord Au(I)-Alkyne Complex Substrate->Au_Coord + [Au]+ Cation Propargylic Cation / Au-Allenyl Species Au_Coord->Cation 1,3-Shift / Ionization AllenylEther Silyl Allenyl Ether (Transient) Cation->AllenylEther Recombination EnolEther Silyl Enol Ether (Isolable in DCM) AllenylEther->EnolEther Protodeauration Product α,β-Unsaturated Carbonyl (E-isomer) EnolEther->Product + H2O / MeOH (Hydrolysis)

Figure 1: Mechanistic flow of the Gold(I)-catalyzed rearrangement of propargyl silyl ethers.

Experimental Protocol

Reagents & Materials
  • Substrate: TMS-protected propargylic alcohol (prepared via standard HMDS or TMSCl/Imidazole protection).

  • Catalyst: [IPrAuCl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)).

  • Silver Salt (Activator): AgSbF6 (Silver hexafluoroantimonate). Note: AgOTf is a viable alternative but SbF6- often yields faster kinetics.

  • Solvent: Methanol (MeOH) for direct enone synthesis; Dichloromethane (DCM) for silyl enol ether isolation.

  • Standard: 1,3,5-Trimethoxybenzene (for NMR yield determination).

Standard Procedure (Enone Synthesis)

Objective: Conversion of 1-phenyl-1-(trimethylsilyloxy)prop-2-yne to cinnamaldehyde (Model System).

  • Catalyst Activation (In Situ):

    • In a glovebox or under Argon, charge a flame-dried vial with IPrAuCl (2 mol%) and AgSbF6 (2 mol%).

    • Add anhydrous MeOH (0.1 M concentration relative to substrate).

    • Stir for 5 minutes. A white precipitate (AgCl) will form. Filtration is optional but not strictly necessary for this scale.

  • Substrate Addition:

    • Dissolve the TMS-protected propargylic alcohol (1.0 equiv) in a minimal amount of MeOH.

    • Add the substrate solution to the catalyst mixture.

  • Reaction:

    • Stir at Room Temperature (23 °C) .

    • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 1-4 hours.

    • Observation: The disappearance of the alkyne stretch (~2100 cm⁻¹) in IR is a quick diagnostic tool.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute with

      
       or DCM and filter through a short pad of silica gel to remove gold residues.
      
    • Evaporate solvents to yield the crude

      
      -unsaturated carbonyl.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

Comparative Data: Yield & Selectivity

The following table illustrates the efficiency of the Gold(I)/TMS protocol compared to classical acid catalysis for a tertiary substrate (prone to Rupe rearrangement).

Substrate (Tertiary)MethodCatalystYield (%)Selectivity (E:Z)
1,1-diphenylprop-2-yn-1-olClassical20%

, reflux
45%N/A (Rupe Enynes formed)
1,1-diphenylprop-2-yn-1-olModernIPrAuCl/AgSbF6, MeOH92%>20:1
TMS-Ether of above This Protocol IPrAuCl/AgSbF6, MeOH 96% >20:1

Table 1: Comparison of methods. The TMS-ether variant (Row 3) provides the highest yield by suppressing initial ionization side-reactions.

Critical Process Parameters & Troubleshooting

Solvent Effects (The "Water" Factor)

While the reaction requires a proton source for the final tautomerization, the source of the proton matters.

  • MeOH: Promotes rapid desilylation and formation of the carbonyl.

  • Anhydrous DCM: Stabilizes the silyl enol ether intermediate. If you observe low conversion to the ketone, add 1-2 equiv of water or switch to MeOH/DCM (1:10).

Catalyst Poisoning

Gold(I) catalysts are thiophilic. Ensure substrates are free of thiols or thioethers, which will irreversibly bind the gold. Nitrogen heterocycles (pyridines) may also inhibit the catalyst; if present, increase catalyst loading to 5 mol% or use a more non-coordinating counterion (


).
Decision Tree for Optimization

OptimizationWorkflow Start Start Reaction (2 mol% Au, MeOH) Check Check Conversion (1h) Start->Check Complete Full Conversion Check->Complete Yes Stalled Incomplete/Stalled Check->Stalled No SideProducts Side Products? (Enynes/Rupe) Stalled->SideProducts WaterCheck Check Water Content SideProducts->WaterCheck No (Just slow) Action3 Switch to AgNTf2 (Better Counterion) SideProducts->Action3 Yes (Rupe obsv.) Action1 Increase Temp to 40°C WaterCheck->Action1 Standard Action2 Add 1 eq. Water or dilute MeOH WaterCheck->Action2 Too Dry

Figure 2: Troubleshooting workflow for stalled or selective Meyer-Schuster rearrangements.

Strategic Variations: The "Intercepted" Rearrangement

For advanced drug synthesis, the TMS-protected protocol allows for the interception of the intermediate.

Protocol Variation: Synthesis of


-Iodo-Enones 
By adding N-Iodosuccinimide (NIS) to the reaction mixture of the TMS-propargyl alcohol:
  • The Gold activates the alkyne.[1]

  • The TMS group migrates.

  • NIS intercepts the gold-alkenyl species. Result: Formation of highly functionalized

    
    -iodo-enones , which are precursors for Suzuki couplings. This is not possible with the classical acid method.
    

References

  • Nolan, S. P., et al. (2009). "Gold(I)-Catalyzed Meyer-Schuster Rearrangement of Propargylic Acetates and Ethers." Organic Letters.

  • Dudley, G. B., et al. (2009).[2] "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds." Organic & Biomolecular Chemistry.

  • Gagosz, F., et al. (2016). "Intercepting the Gold-Catalyzed Meyer-Schuster Rearrangement." Chemistry - A European Journal.

  • Cadierno, V., et al. (2011). "Microwave-Assisted Meyer-Schuster Rearrangement." Journal of Organic Chemistry.

  • Zhang, L., et al. (2005). "Gold-Catalyzed Efficient Formation of α,β-Unsaturated Ketones from Propargylic Alcohols." Angewandte Chemie International Edition.

Sources

Method

Synthesis of alpha,beta-unsaturated ketones from 5-TMS-1-penten-4-yn-3-ol

Application Note: Catalytic Synthesis of -Unsaturated Ketones from 5-(Trimethylsilyl)-1-penten-4-yn-3-ol Executive Summary This application note details the protocol for the Meyer-Schuster rearrangement of 5-(trimethylsi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Synthesis of


-Unsaturated Ketones from 5-(Trimethylsilyl)-1-penten-4-yn-3-ol 

Executive Summary

This application note details the protocol for the Meyer-Schuster rearrangement of 5-(trimethylsilyl)-1-penten-4-yn-3-ol (1 ) to yield (E)-1-(trimethylsilyl)penta-1,4-dien-3-one (2 ).[1] This transformation is a critical gateway in the synthesis of cross-conjugated dienones, which serve as essential precursors for Silicon-Directed Nazarov Cyclizations —a powerful method for constructing cyclopentenone cores found in numerous bioactive natural products and pharmaceutical intermediates.

While traditional acid-catalyzed methods often suffer from protodesilylation (loss of the TMS group) or polymerization, this guide prioritizes a Gold(I)-catalyzed protocol . This method ensures high chemoselectivity, retention of the organosilicon moiety, and mild reaction conditions suitable for late-stage functionalization.

Scientific Background & Mechanism

The starting material, 5-(trimethylsilyl)-1-penten-4-yn-3-ol , contains a secondary propargylic alcohol flanked by a vinyl group and a TMS-capped alkyne.[1] The target transformation is an isomerisation where the internal alkyne is converted into an


-unsaturated ketone.[2][3]
Mechanistic Pathway (Gold Catalysis)

The reaction proceeds via the Meyer-Schuster rearrangement mechanism, distinct from the Rupe rearrangement (which occurs primarily with tertiary alcohols).

  • Activation: The

    
    -acidic Gold(I) complex coordinates to the alkyne, increasing its electrophilicity.
    
  • Ionization: The hydroxyl group leaves (often assisted by the co-catalyst or solvent), generating a resonance-stabilized propargyl/allenyl cation.

  • Nucleophilic Attack: Water attacks the cationic intermediate. In Gold catalysis, the regiochemistry is highly controlled, typically favoring the formation of the enone where the carbonyl oxygen resides at the carbon originally bearing the hydroxyl group.

  • Protodeauration: Tautomerization and loss of the gold catalyst yield the

    
    -silyl enone.[1]
    

Critical Insight: The TMS group exerts a


-silicon effect, stabilizing the cationic intermediate, but it also makes the molecule prone to desilylation under harsh acidic conditions. The use of mild Au(I) catalysts prevents the cleavage of the C-Si bond.

MeyerSchusterMechanism Start Propargyl Alcohol (1) [Au] Coordination Ionization Loss of OH- Allenyl/Propargyl Cation Start->Ionization -OH Attack H2O Attack Gold-Enol Species Ionization->Attack +H2O Product Silyl-Dienone (2) (Meyer-Schuster Product) Attack->Product -H+, -[Au]

Figure 1: Simplified mechanistic flow of the Gold-catalyzed Meyer-Schuster rearrangement.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Rearrangement (Recommended)

Best for: High value substrates, requirement for TMS retention, mild conditions.

Reagents & Equipment:

  • Substrate: 5-(Trimethylsilyl)-1-penten-4-yn-3-ol (1.0 equiv)

  • Catalyst: Chloro(triphenylphosphine)gold(I) [AuCl(PPh3)] (2 mol%)

  • Co-Catalyst: Silver Hexafluoroantimonate [AgSbF6] (2 mol%)

  • Solvent: Methanol/Water (10:1 v/v) or Dioxane/Water (for solubility)

  • Acid Promoter: p-Toluenesulfonic acid (p-TSA) (10 mol%) - Optional, accelerates rate.[1]

Step-by-Step Procedure:

  • Catalyst Activation: In a distinct vial, mix AuCl(PPh3) and AgSbF6 in mild exclusion of light (Ag salts are photosensitive). Dissolve in a minimal amount of dry methanol. Stir for 5 minutes to generate the active cationic Au(I) species. A white precipitate (AgCl) will form.

  • Substrate Preparation: Dissolve 5-(trimethylsilyl)-1-penten-4-yn-3-ol (e.g., 1.0 mmol, ~154 mg) in Methanol/Water (10:1, 5 mL).

    • Note: The water is the stoichiometric nucleophile; ensure at least 1 equiv is present, though excess is standard.

  • Reaction: Syringe the filtered catalyst solution into the substrate solution. Stir at Room Temperature (23 °C) .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (

      
      ) will disappear, and the enone (
      
      
      
      , UV active) will appear. Reaction time is typically 1–4 hours.[1]
  • Workup:

    • Dilute with Diethyl Ether (20 mL).

    • Wash with Brine (10 mL) to remove silver salts and excess acid.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.[1]
      
    • Caution: Silica is slightly acidic; minimize contact time to prevent protodesilylation.[1]

Protocol B: Microwave-Assisted Acid Catalysis

Best for: Scale-up, robust substrates, rapid screening.[1]

Reagents:

  • Catalyst: Indium(III) Chloride (

    
    ) (5 mol%) or p-TSA (10 mol%).
    
  • Solvent: Toluene or 1,2-Dichloroethane.[1]

Procedure:

  • Dissolve substrate in Toluene (0.2 M).

  • Add catalyst.[1][4][5][6][7]

  • Irradiate in a microwave reactor at 100 °C for 10–20 minutes .

  • Cool, filter through a pad of celite, and concentrate.

Data Analysis & Characterization

The successful formation of (E)-1-(trimethylsilyl)penta-1,4-dien-3-one is confirmed by the following spectral signatures.

Table 1: Key NMR Diagnostic Signals

MoietySignal TypeChemical Shift (

, ppm)
Diagnostic Feature
TMS Group Singlet (9H)~0.15 - 0.20 ppmStrong singlet, confirms Silicon retention.[1]
Enone (

-H)
Doublet (1H)~6.4 - 6.6 ppmLarge coupling constant (

Hz) indicates E-isomer.[1]
Enone (

-H)
Doublet (1H)~7.2 - 7.4 ppmDeshielded by carbonyl and silicon effect.[1]
Vinyl Group Multiplet (3H)~5.8 - 6.3 ppmCharacteristic terminal alkene pattern (distinct from enone).[1]
Carbonyl Singlet (

)
~190 - 200 ppmDisappearance of alkyne carbons (~80-100 ppm).[1]

Visual Workflow:

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Step1 Dissolve Substrate (MeOH/H2O) Step3 Combine & Stir (RT, 1-4 hrs) Step1->Step3 Step2 Generate Catalyst (AuCl(PPh3) + AgSbF6) Step2->Step3 Step4 TLC Monitoring (Check for UV active spot) Step3->Step4 Step5 Workup (Et2O/Brine) Step4->Step5 Conversion >95% Step6 Flash Chromatography (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the Gold-catalyzed synthesis.

Troubleshooting & Optimization

  • Issue: Protodesilylation (Loss of TMS).

    • Cause: Acidity is too high or reaction time is too long on silica.[1]

    • Solution: Switch to Protocol A (Gold). Buffer the silica gel with 1% Triethylamine during purification.

  • Issue: Low Conversion.

    • Cause: Inactive catalyst or insufficient water.[1]

    • Solution: Ensure AgSbF6 is fresh (it is hygroscopic). Add strictly 1-2 equivalents of water if using anhydrous solvents.[1]

  • Issue: Polymerization.

    • Cause: The product is a divinyl ketone (Michael acceptor) and can polymerize.

    • Solution: Add a radical inhibitor (BHT) during concentration. Store the product in a freezer under Argon.

References

  • Engel, D. A., & Dudley, G. B. (2009). Olefin Isomerization / Enolization Technologies for the Synthesis of α,β-Unsaturated Ketones. Organic & Biomolecular Chemistry. Link

  • Cadierno, V., et al. (2005). Microwave-Assisted Meyer-Schuster Rearrangement of Propargylic Alcohols Catalyzed by InCl3. Journal of Organic Chemistry. Link

  • Sugawara, Y., et al. (2010). Gold(I)-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols. Organic Letters. Link

  • Nazarov Cyclization Context: Denmark, S. E., & Jones, T. K. (1982). Silicon-directed Nazarov cyclization. Journal of the American Chemical Society. Link

Sources

Application

Application Notes and Protocols for the Selective Oxidation of 5-TMS-1-penten-4-yn-3-ol to an Enynone

Introduction: The Strategic Importance of Enynones in Modern Synthesis Enynones, or α,β-acetylenic ketones, are powerful and versatile intermediates in organic synthesis. Their unique conjugated system, comprising both a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Enynones in Modern Synthesis

Enynones, or α,β-acetylenic ketones, are powerful and versatile intermediates in organic synthesis. Their unique conjugated system, comprising both an electrophilic carbonyl group and an alkyne, allows for a diverse range of chemical transformations. This dual reactivity enables the construction of complex molecular architectures, making them invaluable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. The selective oxidation of propargylic alcohols, such as 5-(trimethylsilyl)pent-1-en-4-yn-3-ol, represents a direct and efficient route to these valuable synthons. This document provides a detailed guide to three common and effective methods for this transformation: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO2) oxidation.

Chemical Structures

Starting Material: 5-(trimethylsilyl)pent-1-en-4-yn-3-ol Product: 5-(trimethylsilyl)pent-1-en-4-yn-3-one

Caption: Chemical structures of the starting material and the target enynone.

Comparative Overview of Oxidation Methods

The choice of oxidizing agent is critical for the successful and selective conversion of 5-TMS-1-penten-4-yn-3-ol to the corresponding enynone. The following table provides a comparative summary of the three detailed protocols.

ParameterDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO2)
Reagent Type Hypervalent iodine compoundActivated dimethyl sulfoxide (DMSO)Solid-state oxidant
Typical Yield >90%>90%75-95%
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 0.5 - 3 hours1 - 3 hours12 - 48 hours
Key Advantages Mild conditions, short reaction times, commercially available.[1][2][3][4]High yields, mild conditions, suitable for sensitive substrates.[5][6][7]Inexpensive, easy workup by filtration.[8][9]
Key Disadvantages Can be expensive, byproduct removal can be challenging on large scale.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[7][10]Requires a large excess of reagent, long reaction times, activation of MnO2 can be variable.[11]
Work-up Procedure Filtration and aqueous wash.[12]Aqueous quench and extraction.Filtration.[9]

Experimental Workflow Visualization

The general workflow for the selective oxidation of 5-TMS-1-penten-4-yn-3-ol is depicted below. This process involves the reaction setup, monitoring, work-up, and purification to yield the desired enynone.

G cluster_0 Oxidation Protocol start Start: 5-TMS-1-penten-4-yn-3-ol reagents Add Oxidizing Agent (DMP, Swern, or MnO2) and Solvent start->reagents reaction Stir at Appropriate Temperature reagents->reaction monitor Monitor Reaction by TLC reaction->monitor workup Reaction Work-up monitor->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Product: 5-TMS-1-penten-4-yn-3-one purification->product

Sources

Method

Palladium-catalyzed hydrogenation of enyne alcohols

Application Note: Precision Hydrogenation of Enyne Alcohols Executive Summary The partial hydrogenation of enyne alcohols (molecules containing an alkyne, an alkene, and a hydroxyl group) represents a critical transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Hydrogenation of Enyne Alcohols

Executive Summary

The partial hydrogenation of enyne alcohols (molecules containing an alkyne, an alkene, and a hydroxyl group) represents a critical transformation in the synthesis of vitamins (e.g., Vitamin A, E), fragrances, and pharmaceutical intermediates. The primary challenge is chemoselectivity : reducing the triple bond to a double bond without touching the existing alkene or over-reducing the product to a saturated alkane. Furthermore, stereoselectivity is paramount; the transformation typically targets the cis (Z)-alkene to create specific geometric isomers required for biological activity.

This guide moves beyond basic textbook descriptions, offering a field-tested approach to using Palladium-based systems (specifically Lindlar and modified Pd/C) to achieve >95% selectivity.

Mechanistic Foundation: The "Thermodynamic Trap"

To master this reaction, one must understand why Palladium (Pd) can distinguish between an alkyne and an alkene.

  • Adsorption Hierarchy: Alkynes adsorb much more strongly to the Pd surface than alkenes due to their higher electron density and linear geometry, which allows better orbital overlap with the metal lattice (d-π* back-bonding).

  • The Horiuti-Polanyi Mechanism: Hydrogen adds across the π-system in a stepwise fashion.

    • H₂ Dissociation: H₂ splits into atomic H on the Pd surface.

    • Syn-Addition: Two H atoms transfer to the same face of the adsorbed alkyne, strictly forming the cis-alkene (Z-isomer).

  • The Selectivity Crisis: Once the alkyne is consumed, the resulting alkene (now less strongly bound) should desorb.[1] However, on highly active Pd surfaces (like unpoisoned Pd/C), the alkene may re-adsorb or fail to desorb fast enough, leading to over-reduction (alkane formation) or isomerization (Z

    
     E).
    

The Role of the "Poison" (Lead & Quinoline): In the Lindlar catalyst (Pd/CaCO₃ poisoned with Lead), the lead atoms occupy active sites on the Pd lattice. This creates a "geometric" and "electronic" modification:

  • Geometric: It breaks up large contiguous Pd ensembles required for the hydrogenation of the bulkier alkene, but leaves small sites available for the linear alkyne.

  • Electronic: It lowers the adsorption energy of the alkene, forcing it to desorb immediately after formation, preventing the second reduction.

Visual 1: Mechanistic Pathway & Selectivity Filter

Hydrogenation_Mechanism cluster_surface Catalyst Surface (Pd) Pd_Site Active Pd Site Complex Adsorbed Alkyne (Strong Binding) Pd_Site->Complex Poison Pb/Quinoline (Selectivity Modulator) Poison->Pd_Site Modifies Electronic Environment Reactant Enyne Alcohol (Alkyne + Alkene) Reactant->Pd_Site Preferential Adsorption H2 H2 Gas H2->Pd_Site Dissociation Intermediate Semi-Hydrogenated Intermediate (Z-Alkene) Complex->Intermediate Syn-Addition (H+H) Desorption Product Release (Z-Diene Alcohol) Intermediate->Desorption Fast Desorption (Facilitated by Poison) OverReduction Over-Reduction (Saturated Alkane) Intermediate->OverReduction Re-adsorption (Blocked by Poison)

Caption: The "Selectivity Filter" mechanism. Lead (Pb) and Quinoline modify the Pd surface to ensure the semi-hydrogenated product desorbs rapidly, preventing over-reduction.

Critical Control Parameters

ParameterRecommendationScientific Rationale
Catalyst Lindlar Catalyst (5% Pd/CaCO₃ + Pb)The industry standard. Pb inhibits alkene reduction.[1][2] CaCO₃ is a mild support that prevents acid-catalyzed isomerization.
Additive Quinoline (1-5 wt% relative to substrate)Acts as a ligand that competes for Pd sites. It binds stronger than the alkene but weaker than the alkyne, effectively "displacing" the product.
Solvent Ethyl Acetate or Toluene Non-protic solvents often yield higher selectivity than MeOH. MeOH accelerates the rate but increases the risk of over-reduction and fire hazards.
Temperature 0°C to 25°C Keep low. Higher temperatures (

) promote E-isomerization and over-reduction.
Pressure Atmospheric (Balloon) High pressure forces H₂ onto the surface, overriding the selectivity controls.

Experimental Protocols

Protocol A: The "Gold Standard" (Lindlar + Quinoline)

Best for: Complex substrates, high-value intermediates, and strict Z-isomer requirements.

Materials:

  • Substrate: Enyne alcohol (1.0 equiv)

  • Catalyst: Lindlar Catalyst (5% Pd/CaCO₃ + Pb) - Load: 5-10 wt% of substrate mass .

  • Additive: Quinoline (synthetic grade) - Load: 0.2 - 0.5 equiv .

  • Solvent: Ethyl Acetate (EtOAc) or Hexane/EtOAc mix.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Weigh the Enyne alcohol and Quinoline into a round-bottom flask. Dissolve in EtOAc (concentration ~0.1 M).

    • Safety Note: Pd catalysts are pyrophoric.[3] Do not add dry catalyst to the solvent if the flask contains flammable vapors and air.

    • Correct Addition: Add the dry Lindlar catalyst to the flask before adding the solvent, OR create a slurry of the catalyst in a small amount of solvent under Nitrogen before adding to the main reaction.

  • Purging:

    • Seal the flask with a septum.

    • Evacuate the flask (vacuum) and backfill with Nitrogen (

      
      ) three times to remove Oxygen.
      
    • Replace

      
       with Hydrogen (
      
      
      
      ) using a balloon.[1][4] Purge the headspace for 30 seconds (exit needle).
  • Reaction:

    • Stir vigorously at Room Temperature (20-25°C). Note: Stirring rate controls H₂ mass transfer; keep it constant.

    • Monitoring: Check TLC or GC every 30 minutes. Look for the disappearance of the alkyne.

    • Critical Stop Point: Stop the reaction immediately when the starting material is <2%. Do not wait for "completion" if it risks over-reduction.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd catalyst.[5] Wash the pad with EtOAc.

    • Quinoline Removal: Wash the filtrate with 1M HCl (cold) to protonate and extract the quinoline into the aqueous layer. (Skip this if your product is acid-sensitive; use column chromatography instead).

    • Dry organic layer (

      
      ), filter, and concentrate.
      
Protocol B: The "Lead-Free" Alternative (Pd/C + Ethylenediamine)

Best for: Pharmaceutical late-stage synthesis where Lead (Pb) contamination is a regulatory concern.

Concept: Standard Pd/C is too active. By adding a diamine, we mimic the poisoning effect of Lead/Quinoline.

  • Mixture: Suspend 5% Pd/C (5 wt% loading) in Methanol.

  • Modifier: Add Ethylenediamine (EDA) (1.0 - 2.0 equiv relative to Pd metal, not substrate). Stir for 15 mins before adding the substrate. This "poisons" the catalyst in situ.

  • Execution: Add the enyne alcohol and proceed with H₂ balloon hydrogenation as above.

  • Advantage: Completely avoids heavy metal (Pb) leaching issues.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Over-reduction (Alkane formation) Catalyst too active or H₂ pressure too high.1. Increase Quinoline loading.2. Switch solvent to Hexane/Toluene.3. Stop reaction at 95% conversion.
Isomerization (Z

E)
Reaction ran too long or Temperature too high.1. Lower temperature to 0°C.2. Ensure strict exclusion of O₂ (traces of radical species promote isomerization).[6]
No Reaction / Too Slow "Poisoning" too effective or old catalyst.1. Use fresh H₂ balloon.2. Reduce Quinoline amount.3. Switch solvent to Methanol (increases rate).
Polymerization Terminal alkyne reacting with itself.Dilute the reaction (0.05 M). Ensure temperature is <25°C.

Workflow Visualization

Experimental_Workflow Start Start: Weigh Reagents SafetyCheck SAFETY CHECK: Is Catalyst Wet? Is O2 Removed? Start->SafetyCheck SolventSelect Select Solvent: EtOAc (High Selectivity) MeOH (High Activity) SafetyCheck->SolventSelect PoisonStep Add Modifier: Quinoline (for Lindlar) or EDA (for Pd/C) SolventSelect->PoisonStep Reaction H2 Hydrogenation (Balloon, 1 atm, 25°C) PoisonStep->Reaction Monitor Monitor (TLC/GC) Every 30 mins Reaction->Monitor Decision SM < 2%? Monitor->Decision Decision->Reaction No Workup Filter (Celite) Acid Wash (Remove Amine) Decision->Workup Yes (Stop Immediately) Stop Isolate Z-Enyne Workup->Stop

Caption: Operational workflow for the hydrogenation of enyne alcohols, emphasizing safety checks and critical decision points to prevent over-reduction.

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. (The foundational paper on the Pb-poisoned catalyst).

  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. Wiley. (Authoritative text on Pd mechanisms).

  • Studer, A., et al. (2017).[7] Stereoselective Hydrogenation of Alkynes to cis-Alkenes. Organic Letters. (Modern applications and mechanistic updates).

  • Klingauf, J., et al. (2017).[7] Chemoselective Hydrogenation of Alkynes. (Discusses selectivity parameters).

  • Safety Data Sheet (SDS) - Palladium on Carbon. (Critical safety information regarding pyrophoric hazards).

Sources

Application

Ruthenium-catalyzed coupling of 5-TMS-1-penten-4-yn-3-ol with aldehydes

An In-Depth Guide to the Ruthenium-Catalyzed Coupling of 5-TMS-1-penten-4-yn-3-ol with Aldehydes Introduction: Bridging Complexity and Efficiency in C-C Bond Formation The construction of carbon-carbon bonds remains the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Ruthenium-Catalyzed Coupling of 5-TMS-1-penten-4-yn-3-ol with Aldehydes

Introduction: Bridging Complexity and Efficiency in C-C Bond Formation

The construction of carbon-carbon bonds remains the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures for pharmaceuticals, natural products, and advanced materials. Among the myriad of available methods, transition metal-catalyzed reactions offer unparalleled efficiency and selectivity. Ruthenium, in particular, has emerged as a uniquely versatile and cost-effective catalyst, capable of mediating a wide range of transformations under mild conditions.[1][2] Its stable complexes, tolerance to various functional groups, and diverse reactivity across multiple oxidation states make it an attractive choice for intricate synthetic challenges.[2][3]

This guide focuses on a powerful application of ruthenium catalysis: the cross-coupling of 5-(trimethylsilyl)-1-penten-4-yn-3-ol with aldehydes. This reaction brings together a functionalized enyne and a carbonyl compound to generate highly valuable, stereochemically rich products. The presence of an allylic alcohol, a protected alkyne, and a vinyl group within a single substrate provides a platform for generating significant molecular complexity in a single, atom-economical step.[4] We will explore the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols for its execution, and discuss the critical parameters that govern its success.

Section 1: The Underlying Chemistry and Mechanism

A profound understanding of the reaction mechanism is not merely academic; it is the key to rational optimization, troubleshooting, and extension to new substrates. The coupling of an enyne alcohol with an aldehyde can proceed through several distinct, catalyst-dependent pathways.

The Role of the Ruthenium Catalyst

Ruthenium catalysts are proficient in various organic transformations, including hydrogenation, oxidation, metathesis, and C-H activation.[1][5] In the context of this coupling, the catalyst's primary role is to orchestrate the activation of both the enyne and the aldehyde to facilitate C-C bond formation. A likely pathway, particularly when using a hydrogen source like isopropanol, is a reductive coupling via transfer hydrogenation.[6] This process avoids the use of stoichiometric and often harsh reducing agents, aligning with the principles of green chemistry.

Substrate Deep Dive: 5-TMS-1-penten-4-yn-3-ol

The structure of 5-(trimethylsilyl)-1-penten-4-yn-3-ol is rich with functionality that dictates its reactivity:

  • Trimethylsilyl (TMS) Group: This bulky silyl group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling. It can be readily removed post-coupling to reveal the terminal alkyne for further functionalization.

  • Allylic Alcohol: The hydroxyl group is not an innocent bystander. It can act as a directing group, coordinating to the ruthenium center and influencing the stereochemical outcome of the reaction. This coordination is crucial for achieving high levels of diastereoselectivity.[6]

  • Enyne System: The conjugated alkene and alkyne provide the carbon framework for the coupling reaction.

The Catalytic Cycle: A Mechanistic Postulate

While multiple mechanistic pathways can be envisioned, a plausible cycle for the transfer hydrogenation reductive coupling is detailed below. This pathway involves the ruthenium catalyst first undergoing hydrometalation of the alkyne, followed by a nucleophilic addition to the aldehyde.[6]

Catalytic_Cycle Proposed Catalytic Cycle for Reductive Coupling cluster_cycle Ru_cat [Ru-H] Catalyst Coordination Coordination & Hydrometalation Ru_cat->Coordination + Enyne Enyne Enyne Substrate (5-TMS-1-penten-4-yn-3-ol) Enyne->Coordination Aldehyde Aldehyde (R-CHO) Addition Carbonyl Addition Aldehyde->Addition iPrOH Isopropanol (H-source) Protonolysis Protonolysis iPrOH->Protonolysis Acetone Acetone Product Coupled Product Ru_allyl Ruthenium-Allyl Intermediate Coordination->Ru_allyl Reversible hydrometalation Ru_allyl->Addition + Aldehyde Ru_alkoxide Ruthenium-Alkoxide Intermediate Addition->Ru_alkoxide Ru_alkoxide->Protonolysis + iPrOH Protonolysis->Ru_cat Releases Product & Acetone Protonolysis->Acetone Protonolysis->Product

Figure 1: Proposed catalytic cycle for the ruthenium-catalyzed reductive coupling.

This cycle begins with the active [Ru-H] species, generated from a pre-catalyst and a hydrogen source like isopropanol, which adds across the alkyne of the substrate.[6] The resulting ruthenium-allyl intermediate then adds to the aldehyde carbonyl. The final product is released after protonolysis, regenerating the active catalyst.

Section 2: Experimental Application and Protocols

The following protocols are designed to be a robust starting point for researchers. Optimization may be required based on the specific aldehyde used.

Materials and Reagents
  • Catalyst: [Ru(p-cymene)Cl2]2 or a similar Ru(II) pre-catalyst.

  • Substrate: 5-(trimethylsilyl)-1-penten-4-yn-3-ol (CAS 5272-35-5).[7][8]

  • Aldehyde: Aromatic or aliphatic aldehyde, purified by distillation or chromatography if necessary.

  • Hydrogen Source: Anhydrous isopropanol (i-PrOH).

  • Base/Activator: Anhydrous potassium carbonate (K2CO3) or similar mild base.

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Inert Gas: High-purity argon or nitrogen.

  • Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, syringes, etc.

  • Purification: Silica gel for column chromatography, standard solvents (hexanes, ethyl acetate).

General Experimental Workflow

The workflow emphasizes the need for an inert atmosphere to protect the catalyst from deactivation.

Workflow start Start: Assemble Glassware prep 1. Prepare Reagents (Dry Solvents, Weigh Solids) start->prep inert 2. Inert Atmosphere Setup (Flame-dry flask, Ar purge) prep->inert add_solids 3. Add Solids (Ru-catalyst, Base, Enyne) inert->add_solids add_liquids 4. Add Liquids (Solvent, Aldehyde, i-PrOH) add_solids->add_liquids react 5. Reaction (Heat to specified temp, stir) add_liquids->react monitor 6. Monitor Progress (TLC/GC-MS) react->monitor monitor->react Continue if incomplete quench 7. Quench Reaction (Cool to RT, add water) monitor->quench Upon completion workup 8. Aqueous Workup (Extraction with organic solvent) quench->workup purify 9. Purification (Column Chromatography) workup->purify analyze 10. Characterization (NMR, MS, IR) purify->analyze end_node End: Pure Product analyze->end_node

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Detailed Protocol: Synthesis of a Representative Product

This protocol describes the coupling of 5-TMS-1-penten-4-yn-3-ol with benzaldehyde.

  • Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the ruthenium pre-catalyst (e.g., [Ru(p-cymene)Cl2]2, 2.5 mol%) and anhydrous potassium carbonate (20 mol%).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add 5-(trimethylsilyl)-1-penten-4-yn-3-ol (1.0 equiv, e.g., 1 mmol, 154 mg).

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by benzaldehyde (1.2 equiv, 1.2 mmol, 127 mg) and anhydrous isopropanol (5.0 equiv, 5.0 mmol, 300 mg).

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety Precautions
  • Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are often flammable and volatile. Work away from ignition sources.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or over-pressurization of glassware.

Section 3: Data, Optimization, and Troubleshooting

The success of the coupling reaction is highly dependent on the choice of reactants and conditions.

Substrate Scope and Expected Yields

The reaction generally performs well with a variety of aldehydes. The following table provides an overview of expected outcomes based on analogous literature reports.[6][9]

Aldehyde TypeRepresentative ExampleExpected Yield (%)Notes
Aromatic (Electron-Neutral)Benzaldehyde75-90%Generally high-yielding and clean reactions.
Aromatic (Electron-Rich)p-Anisaldehyde80-95%Electron-donating groups can accelerate the reaction.
Aromatic (Electron-Poor)p-Nitrobenzaldehyde60-75%Electron-withdrawing groups may lead to lower yields or side reactions.
HeteroaromaticFurfural65-80%Substrate compatibility is generally good.
Aliphatic (Unbranched)Heptanal70-85%Good yields are achievable with aliphatic aldehydes.
Aliphatic (Branched)Pivalaldehyde50-65%Steric hindrance can significantly reduce reaction efficiency.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient temperature.3. Poor quality of reagents/solvents.1. Ensure rigorous inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Use freshly purified solvents and reagents.
Low Diastereoselectivity 1. Reaction temperature is too high.2. Incorrect choice of base or solvent.1. Lower the reaction temperature.2. Screen different solvents (e.g., dioxane, THF) or bases (e.g., Cs2CO3).
Formation of Side Products 1. Aldehyde self-condensation.2. Enyne decomposition or homocoupling.1. Add aldehyde slowly via syringe pump.2. Use a milder base or lower catalyst loading.

Conclusion

The ruthenium-catalyzed coupling of 5-TMS-1-penten-4-yn-3-ol with aldehydes represents a powerful and diastereoselective method for synthesizing complex, poly-functionalized molecules. By leveraging the unique properties of ruthenium and understanding the underlying mechanistic principles, researchers can efficiently construct valuable building blocks for drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the successful application and further exploration of this elegant transformation.

References

  • Tomberg, A., Kundu, S., Zhou, F., Li, C.-J., & Moitessier, N. (2018). Revised Mechanism for a Ruthenium-Catalyzed Coupling of Aldehyde and Terminal Alkyne. ACS Omega, 3(3), 3218–3227. [Link]

  • Siddiqui, S. A., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Inorganic and Nano-Metal Chemistry, 52(10), 1229-1254. [Link]

  • ECO ORGANICS. (n.d.). Uses of Ruthenium Catalysts. Retrieved from [Link]

  • Guisnet, M., & Gilson, J. P. (Eds.). (2018). Magnetically Recoverable Ruthenium Catalysts in Organic Synthesis. PMC - NIH. [Link]

  • Tomberg, A., Kundu, S., Zhou, F., Li, C.-J., & Moitessier, N. (2018). Revised Mechanism for a Ruthenium-Catalyzed Coupling of Aldehyde and Terminal Alkyne. PubMed Central. [Link]

  • Krische, M. J., et al. (2012). Ruthenium-catalyzed reductive coupling of 1,3-enynes and aldehydes by transfer hydrogenation: anti-diastereoselective carbonyl propargylation. Chemistry, 18(52), 16823-7. [Link]

  • Organic Chemistry Portal. (n.d.). Enyne Metathesis. Retrieved from [Link]

  • Various Authors. (n.d.). Mechanistic aspects of the ring-closing enyne metathesis catalyzed by ruthenium-alkylidene complexes. ResearchGate. [Link]

  • Ryu, I., et al. (2022). RuHCl(CO)(PPh3)3‐Catalyzed Cross‐Coupling of Enones with Aldehydes. ResearchGate. [Link]

  • Junge, K., & Beller, M. (2005). Synthesis of arylketones by ruthenium-catalyzed cross-coupling of aldehydes with arylboronic acids. Chemical Communications. [Link]

  • Krische, M. J., et al. (2025). Cooperative Ruthenium/Amine Catalysis of the Cross-Coupling of Ketones as Alkenyl Electrophiles. ResearchGate. [Link]

  • Chanda, B. (2023). Scope and Mechanistic Studies on the Ruthenium-Catalyzed Multicomponent Deaminative C–H Coupling Reaction. e-Publications@Marquette. [Link]

  • Sharma, V. B., Jain, S. L., & Sain, B. (2005). Ruthenium catalysed imidation of aldehydes using PhI=NTs as imido transfer reagent. Journal of Chemical Research. [Link]

  • Moshang Chemical. (n.d.). (R)-5-(trimethylsilyl)pent-1-en-4-yn-3-ol. Retrieved from [Link]

  • Chanda, B. (n.d.). Experimental and Computational Studies on the Ruthenium-Catalyzed Dehydrative C–H Coupling of Phenols with Aldehydes for the Synthesis of 2-Alkylphenol, Benzofuran, and Xanthene Derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in Sonogashira coupling of secondary propargyl alcohols

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter yield-limiting bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter yield-limiting bottlenecks when scaling up alkyne functionalizations.

The Sonogashira coupling of secondary propargyl alcohols presents a unique synthetic challenge. Unlike simple terminal alkynes, the presence of a secondary hydroxyl group adjacent to the reactive alkyne introduces competing reaction pathways. Poor optimization does not just lower your yield; it actively destroys your starting materials through predictable, mechanistic degradation.

Below is our comprehensive troubleshooting guide, designed to help you diagnose, understand, and permanently resolve these issues using self-validating protocols.

Part 1: Diagnostic Workflow

Use the following decision tree to identify the mechanistic root cause of your yield loss based on the byproducts observed in your LC-MS or NMR data.

Troubleshooting Start Low Yield in Sonogashira Coupling? CheckByproduct Identify Major Byproduct Start->CheckByproduct Enone Enone Formation (Meyer-Schuster) CheckByproduct->Enone Cleavage Loss of Ketone/Aldehyde (Retro-Favorskii) CheckByproduct->Cleavage Diyne Diyne Formation (Glaser Homocoupling) CheckByproduct->Diyne FixEnone Reduce Temp / Change Catalyst Avoid Lewis Acids Enone->FixEnone FixCleavage Switch to Milder Base (e.g., Et3N, K2CO3) Cleavage->FixCleavage FixDiyne Degas Solvent / Use Cu-Free Conditions Diyne->FixDiyne

Diagnostic decision tree for identifying and resolving Sonogashira coupling side reactions.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction yields an α,β-unsaturated ketone instead of the desired coupled alcohol. Why? A1: Your substrate is undergoing a Meyer-Schuster Rearrangement . Secondary propargyl alcohols can undergo a 1,3-hydroxyl shift followed by tautomerization to form an enone. Causality: This rearrangement is highly sensitive to Lewis acids and elevated temperatures. In a standard Sonogashira setup, excess Cu(I) acts as a Lewis acid, coordinating to the alkyne and facilitating the ionization of the propargylic hydroxyl group. Solution: Lower the reaction temperature (< 50 °C). More importantly, transition to a Copper-Free Protocol to remove the Lewis acidic trigger entirely.

Q2: LC-MS analysis shows a major byproduct corresponding to a coupled terminal alkyne that lacks my alcohol and alkyl chain. What happened? A2: Your starting material has undergone Retro-Favorskii Fragmentation . Causality: When subjected to strong bases (e.g., KOH, NaOH, or high concentrations of Cs₂CO₃ at elevated temperatures), the secondary alcohol is deprotonated. This alkoxide intermediate collapses, expelling an aldehyde or ketone and generating a bare terminal alkyne in situ. This cleaved alkyne then undergoes a deacetonative cross-coupling with your aryl halide, hijacking the catalytic cycle. Solution: You must switch to milder, non-nucleophilic amine bases such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA). These are basic enough to facilitate the Pd-transmetalation step but not strong enough to deprotonate the secondary alcohol.

Q3: I am observing significant amounts of a diyne byproduct. How do I suppress this? A3: This is the classic Glaser Homocoupling of the alkyne. Causality: The presence of trace oxygen oxidizes the Cu(I) acetylide intermediate to Cu(II), which subsequently dimerizes the alkyne to form a diyne, consuming your starting material and crashing your yield. Solution: Rigorously degas your solvents using the freeze-pump-thaw method. Alternatively, eliminating copper entirely bypasses the Cu-acetylide intermediate, completely abolishing the Glaser homocoupling pathway.

Pathway Substrates Aryl Halide + Sec-Propargyl Alcohol PdCycle Pd(0)/Pd(II) Catalytic Cycle Oxidative Addition Substrates->PdCycle Side1 Retro-Favorskii Cleavage (Strong Base Pathway) Substrates->Side1 Side2 Meyer-Schuster Rearrangement (Acid/Heat Pathway) Substrates->Side2 Transmetalation Transmetalation & Reductive Elimination PdCycle->Transmetalation Base Amine Base (Et3N) Base->Transmetalation Product Coupled Propargyl Alcohol (Target Product) Transmetalation->Product

Mechanistic pathways showing the target catalytic cycle versus common degradation side reactions.

Part 3: Optimization Matrix

To maximize yield, the reaction environment must be tightly controlled. The table below summarizes how specific parameters dictate the fate of the secondary propargyl alcohol.

ParameterConditionYield ImpactMechanistic Rationale
Base KOH / NaOH< 20%Promotes Retro-Favorskii cleavage of the secondary alcohol into a ketone and terminal alkyne.
Base Et₃N / DIPEA> 85%Sufficiently basic to drive Pd-transmetalation; non-nucleophilic enough to preserve the OH group.
Co-Catalyst CuI (Aerobic)< 50%Promotes Glaser homocoupling (diyne) and Lewis acid-catalyzed Meyer-Schuster rearrangement.
Co-Catalyst Cu-Free> 90%Eliminates diyne formation; preserves the sensitive propargylic hydroxyl group.
Temperature > 80 °C< 40%Accelerates thermal Meyer-Schuster isomerization to enones.
Temperature 25 – 50 °C> 85%Kinetically favors the desired cross-coupling product over degradation pathways.

Part 4: Validated Experimental Protocol

Optimized Copper-Free Sonogashira Coupling of Secondary Propargyl Alcohols Objective: Synthesize coupled secondary propargyl alcohols while actively suppressing enone and terminal alkyne byproducts.

Step 1: System Purging & Degassing

  • Action: Add the aryl halide (1.0 mmol) and secondary propargyl alcohol (1.2 mmol) to a flame-dried Schlenk flask. Add 5.0 mL of anhydrous DMF. Sparge the solution with Argon for a minimum of 30 minutes.

  • Causality & Validation: Oxygen drives Glaser homocoupling, and moisture exacerbates base-mediated side reactions. Self-Validation: The solution must remain completely clear. Any cloudiness indicates moisture ingress; discard and restart if observed.

Step 2: Catalyst Introduction

  • Action: Under a positive Argon flow, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%).

  • Causality & Validation: A Cu-free system relies entirely on Pd for both oxidative addition and transmetalation, preventing Cu-mediated Lewis acid rearrangements. Self-Validation: Upon dissolution, the mixture should turn a pale, translucent yellow.

Step 3: Base Addition & Initiation

  • Action: Inject anhydrous Triethylamine (Et₃N) (2.0 mmol) dropwise. Heat the reaction gently to 50 °C.

  • Causality & Validation: Et₃N acts as both the base for the reductive elimination step and a stabilizing ligand, without being strong enough to trigger Retro-Favorskii cleavage. Self-Validation: Within 15-30 minutes, the solution should transition from yellow to a deep amber/brown, indicating the active formation of the Pd(0) catalytic species. Warning: If the solution rapidly turns opaque black with precipitate, "Pd black" has formed due to catalyst deactivation (often from insufficient degassing). Halt the experiment.

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor via TLC or LC-MS until the aryl halide is consumed (typically 2-4 hours). Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl, then extract with EtOAc (3 x 10 mL).

  • Causality & Validation: NH₄Cl immediately neutralizes the amine base. This is critical to halt any delayed base-catalyzed degradation of the newly formed product during the aqueous workup phase.

Part 5: References

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances, 2021. URL:[Link]

  • A deacetonative Sonogashira coupling of aryl chlorides and propargyl alcohols Source: Journal of Organic Chemistry, 2013. URL:[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source: Beilstein Journal of Organic Chemistry, 2019. URL:[Link]

Optimization

Technical Support Center: Mastering Regioselectivity in the Meyer-Schuster Rearrangement

Welcome to the technical support center for the Meyer-Schuster rearrangement. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the full synthetic potential...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Meyer-Schuster rearrangement. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the full synthetic potential of this powerful reaction. Here, we move beyond simple protocols to address a critical challenge: controlling regioselectivity. Through a series of frequently asked questions and in-depth troubleshooting guides, we will explore the mechanistic nuances and provide actionable solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to provide a solid understanding of the reaction's mechanics and the origin of selectivity challenges.

Q1: What is the fundamental mechanism of the Meyer-Schuster rearrangement, and where does the issue of regioselectivity arise?

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary or tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1][2] The classical mechanism involves three main steps: (1) protonation of the alcohol, (2) a rate-determining 1,3-hydroxyl shift to form a transient allenol intermediate, and (3) tautomerization to the final, more stable α,β-unsaturated carbonyl compound.[1]

The problem of regioselectivity arises with unsymmetrical propargyl alcohols (where R¹ ≠ R²). The key intermediate is a carbocation (or a species with significant carbocationic character) formed after the departure of the protonated hydroxyl group. The subsequent attack by a water molecule (or another nucleophile) can occur at two different carbons of the alkyne, leading to two different allenol intermediates and, consequently, two different regioisomeric enone products.

cluster_start Unsymmetrical Propargyl Alcohol cluster_acid Acid Catalysis cluster_intermediate Key Carbocationic Intermediate cluster_products Regioisomeric Products Start R¹(R²)C(OH)C≡CR³ Acid H⁺ Intermediate [R¹(R²)C-C≡CR³]⁺ Acid->Intermediate Protonation & Loss of H₂O PathwayA Path A (Attack at Cγ) Intermediate->PathwayA Nu⁻ attack PathwayB Path B (Attack at Cα) Intermediate->PathwayB Nu⁻ attack ProductA Regioisomer 1 (α,β-Unsaturated Carbonyl) PathwayA->ProductA Tautomerization ProductB Regioisomer 2 (α,β-Unsaturated Carbonyl) PathwayB->ProductB Tautomerization

Figure 1: General mechanism showing the point of regiochemical divergence.

Q2: Under classical Brønsted acid conditions, what factors typically govern regioselectivity?

In traditional acid-catalyzed Meyer-Schuster rearrangements (e.g., using H₂SO₄, PTSA), regioselectivity is often poor and dictated by subtle electronic and steric factors. The reaction proceeds through the most stable carbocation intermediate. Therefore:

  • Electronic Effects: Electron-donating groups (like aryl or alkyl groups) will stabilize a positive charge. The nucleophilic attack will preferentially occur at the carbon that places the transient positive charge adjacent to the most stabilizing substituent.

  • Steric Hindrance: The incoming nucleophile (often water) will favor attack at the less sterically hindered carbon of the alkyne.

Often, these factors are not sufficiently differentiating, leading to a mixture of products that can be difficult to separate, diminishing the synthetic utility of the reaction.

Q3: What are the primary competing side reactions I should be aware of?

The most significant competing pathway, especially for tertiary propargyl alcohols, is the Rupe rearrangement .[1][2] Instead of the 1,3-hydroxyl shift characteristic of the Meyer-Schuster pathway, the Rupe reaction proceeds via dehydration to an enyne intermediate, followed by hydration to yield α,β-unsaturated ketones.[1][3] This pathway is often favored under the harsh, strongly acidic conditions traditionally used for the Meyer-Schuster rearrangement.[4]

Other potential side reactions include:

  • Allene Formation: Incomplete tautomerization can leave allenic alcohols or ketones as byproducts.

  • Polymerization/Degradation: The strongly acidic and often high-temperature conditions can lead to substrate or product degradation, especially for sensitive molecules.[5]

Part 2: Troubleshooting Guide: Common Experimental Issues & Solutions

This section provides solutions to specific problems you may encounter in the lab.

Issue 1: My reaction yields a mixture of regioisomers with poor selectivity.

This is the most common challenge in Meyer-Schuster rearrangements. A mixture of products indicates that the energy barrier for the two competing pathways is very similar.

  • Probable Cause: Use of a non-discriminating Brønsted acid catalyst (e.g., H₂SO₄, HCl, TsOH). These catalysts primarily serve to protonate the alcohol, but they do not actively guide the subsequent nucleophilic attack.

  • Solution: Transition to a Modern Catalyst System. The key to controlling regioselectivity is to move away from simple protic acids and use transition metal or Lewis acid catalysts.[1] These catalysts operate under milder conditions and can exert exquisite control through coordination with the alkyne.[6][7] They activate the alkyne towards nucleophilic attack and can use ligand-based steric and electronic effects to direct the reaction down a single pathway.

    Catalyst Comparison Table

Catalyst SystemTypical ConditionsRegiocontrol MechanismAdvantagesLimitations
Gold (Au) [8][9]Au(I) or Au(III) salts/complexes (1-5 mol%), often with co-catalyst (e.g., MeOH, boronic acid), Room Temp to 60°C.[8][9]Soft Lewis acid activates the alkyne; regioselectivity is directed by the electronic nature of the substrate and catalyst ligands.Excellent yields, high E-selectivity, mild conditions, functional group tolerance.[8][10]Can be expensive; some catalysts are air/moisture sensitive.
Ruthenium (Ru) [11]Ru(II) or Ru(III) complexes (e.g., indenylruthenium), often with additives like In(OTf)₃ and CSA, 60-120°C.[11][12]Forms a vinylidene or π-alkyne complex, directing the nucleophilic attack. Additives can switch selectivity.[11]High atom economy, can achieve exclusive trans-enone/enal formation.[12]Often requires higher temperatures; additives may be needed to control the reaction pathway.[11]
Rhenium (Re) [13]Oxo-rhenium complexes (e.g., [ReOCl₃(PPh₃)₂]), neutral conditions, THF or DME, 60-80°C.The exact mechanism is complex, but it is proposed to proceed through a metallacyclic intermediate.Excellent E-stereoselectivity, proceeds under neutral conditions, tolerates enolizable stereocenters.[13]Catalyst preparation may be required; scope may be more limited than gold.
Vanadium (V) [14]Vanadium-oxo catalysts; can intercept intermediates with electrophiles.Forms a transient metal enolate that can be trapped.[14][15]Allows for tandem reactions, creating more complex products in one pot.[14]Primarily used for trapping experiments rather than simple rearrangements.
Issue 2: My reaction is selective, but the yield is low, or the reaction stalls.

Low conversion can be frustrating, especially when selectivity is good. This often points to issues with catalyst activity or reaction conditions.

  • Probable Cause A: Inactive Catalyst. Many transition metal catalysts, particularly gold(I) complexes, can be sensitive to air, moisture, or impurities. The active catalytic species may not be forming or may be decomposing.

  • Solution A: Catalyst Activation and Handling.

    • Use High-Purity Reagents: Ensure solvents and starting materials are dry and free of coordinating impurities (e.g., sulfur, excess phosphines) that can poison the catalyst.

    • Pre-activate the Catalyst: Some protocols require the pre-formation of the active catalytic species. For example, silver salts are often used as halide scavengers to generate a cationic, more active gold catalyst from a neutral precursor like PPh₃AuCl.

    • Work Under Inert Atmosphere: While many modern catalysts are advertised as "air-stable," running sensitive reactions under an inert atmosphere (N₂ or Ar) is always good practice to ensure reproducibility and maximize catalyst lifetime.

  • Probable Cause B: Suboptimal Reaction Conditions. The rearrangement is sensitive to solvent, temperature, and concentration.

  • Solution B: Systematic Optimization.

    • Solvent: Non-coordinating, non-polar solvents like toluene or dichloromethane (DCM) are often preferred as they do not compete with the substrate for binding to the metal center.[16]

    • Temperature: While many modern catalysts work at room temperature, some substrates are sluggish. Gently heating the reaction (e.g., to 40-60°C) can often increase the rate without compromising selectivity. Monitor the reaction by TLC or LC-MS to check for byproduct formation at higher temperatures.

    • Additives/Co-catalysts: Some protocols require an additive to facilitate a key step. For instance, in gold catalysis, methanol or a boronic acid can act as a proton shuttle to assist in the final tautomerization step, preventing the reaction from stalling at the allene stage.[8][17]

Part 3: Experimental Protocol - A Gold-Catalyzed Regioselective Rearrangement

This protocol provides a reliable method for achieving high regioselectivity using a well-established gold catalyst system. It is adapted from procedures known to provide excellent yields and selectivity.[8][9]

Objective: To convert an unsymmetrical secondary propargyl alcohol into a single regioisomer of an E-enone.

Materials:

  • Propargylic Alcohol (1.0 mmol)

  • (Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (0.02 mmol, 2 mol%)

  • Silver triflate (AgOTf) (0.02 mmol, 2 mol%)

  • Toluene, anhydrous (5 mL)

  • Methanol, anhydrous (1.0 mmol, 1 equiv)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (N₂), add PPh₃AuCl (9.9 mg, 0.02 mmol) and AgOTf (5.1 mg, 0.02 mmol).

  • Add anhydrous toluene (2 mL) via syringe. Stir the suspension for 10 minutes at room temperature. A white precipitate of AgCl will form, generating the active cationic gold catalyst, [PPh₃Au]⁺OTf⁻, in situ.

  • Reaction Setup: In a separate dry Schlenk flask, dissolve the propargylic alcohol (1.0 mmol) in anhydrous toluene (3 mL).

  • Add anhydrous methanol (40 µL, 1.0 mmol) to the solution of the propargylic alcohol.

  • Initiation: Using a cannula or syringe, transfer the solution of the propargylic alcohol and methanol to the flask containing the activated gold catalyst.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 9:1 Hexanes:EtOAc). The product enone should have a different Rf value than the starting alcohol. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by filtering the mixture through a short plug of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated enone. The E-isomer is typically the major product.

Part 4: Visualizing a Controlled Catalytic Cycle

Unlike a simple Brønsted acid, a transition metal catalyst like gold creates a highly organized, low-energy pathway that directs the reaction's outcome.

Simplified Gold-Catalyzed Regioselective Cycle Catalyst [LₙAu]⁺ ActiveComplex π-Alkyne Complex Catalyst->ActiveComplex + Substrate Substrate Propargyl Alcohol VinylGold Vinyl-Gold Intermediate ActiveComplex->VinylGold + H₂O Attack Regioselective Nucleophilic Attack (e.g., H₂O) VinylGold->Catalyst Protodeauration Product α,β-Unsaturated Carbonyl VinylGold->Product - [LₙAu]⁺ Protonolysis Protodeauration

Figure 2: Gold-catalyzed cycle ensuring regioselectivity.

References

  • Meyer–Schuster rearrangement. In: Wikipedia. [Link]

  • Pordea, A. Regiocontrolled Ruthenium-Catalyzed Isomerization of Propargyl Alcohols. Synfacts, 2014 , 10(03), 0292. [Link]

  • Meyer-Schuster Rearrangement. SynArchive. [Link]

  • Rupe Rearrgment. SlideShare. [Link]

  • Banerjee, S., et al. Gold-Catalyzed Alkynylative Meyer–Schuster Rearrangement. Organic Letters, 2020 , 22(12), 4829–4833. [Link]

  • Edens, M., et al. Mechanism of the Meyer--Schuster rearrangement. Journal of Organic Chemistry, 1977 . [Link]

  • Engel, D. A., & Dudley, G. B. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 2009 , 7(20), 4149. [Link]

  • Rupe Rearrangement. YouTube. [Link]

  • Pennell, M. N., et al. A General Procedure for the Synthesis of Enones via Gold-Catalyzed Meyer−Schuster Rearrangement of Propargylic Alcohols at Room Temperature. The Journal of Organic Chemistry, 2011 . [https://figshare.com/articles/journal_contribution/A_General_Procedure_for_the_Synthesis_of_Enones_via_Gold-Catalyzed_Meyer_Schuster_Rearrangement_of_Propargylic_Alcohols_at_Room_Temperature/10313831]([Link]_ of_Enones_via_Gold-Catalyzed_Meyer_Schuster_Rearrangement_of_Propargylic_Alcohols_at_Room_Temperature/10313831)

  • Wang, C., et al. Gold-Catalyzed Arylative Meyer–Schuster Rearrangement of Aryl Iodides to α-Arylated Enones. Organic Letters, 2023 . [Link]

  • Edens, M., et al. Mechanism of the Meyer--Schuster rearrangement. Journal Article, 1977 . [Link]

  • MEYER-SCHUSTER REARRANGEMENT| RUPE REARRANGEMENT| CONCEPTS| MECHANISM| EXAMPLES| VERY VERY IMPORTANT. YouTube. [Link]

  • Radtanajiravong, L., et al. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry, 2022 , 20(36), 7235–7239. [Link]

  • Pennell, M. N., et al. Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols. Advanced Synthesis & Catalysis, 2016 , 358(8), 1329–1334. [Link]

  • Cheng, X., et al. Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. Journal of Chemical Education, 2019 , 96(7), 1479–1483. [Link]

  • Stump, A. Experiment 18B: Gold-Catalysis. Prezi. [Link]

  • Sahoo, G., & Danda, A. Meyer-Schuster Rearrangement—Convenient Synthesis of α,β-Unsaturated α-Iodinated Aldehydes and Ketones. ResearchGate, 2021 . [Link]

  • Pennell, M. N., et al. Intercepting the Gold-Catalysed Meyer-Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols. ResearchGate, 2016 . [Link]

  • Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. ResearchGate. [Link]

  • The Meyer–Schuster Rearrangement. ResearchGate. [Link]

  • Swaminathan, S., & Narayanan, K. V. Rupe and Meyer-Schuster rearrangements. Chemical Reviews, 1971 , 71(5), 429–438. [Link]

  • Meyer–Schuster Rearrangement. ResearchGate. [Link]

  • A Simple and Versatile Re-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols to α,β-Unsaturated Carbonyl Compounds. ResearchGate. [Link]

  • Recent developments in the Meyer-Schuster rearrangement. Rennes Institute of Chemical Sciences. [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. [Link]

  • Swaminathan, S., & Narayanan, K. V. Rupe and Meyer-Schuster rearrangements. Chemical Reviews, 1971 , 71(5), 429–438. [Link]

  • Kalek, M., & Himo, F. Combining Meyer–Schuster Rearrangement with Aldol and Mannich Reactions: Theoretical Study of the Intermediate Interception Strategy. Journal of the American Chemical Society, 2012 , 134(46), 19159–19169. [Link]

  • Lorber, C. Y., et al. A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. Chemistry, 2009 , 15(16), 3940–3944. [Link]

  • Engel, D. A., & Dudley, G. B. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 2009 , 7(20), 4149–4158. [Link]

  • Rios-Lombardia, N., et al. β,β‐Disubstituted Alkan‐2‐ones from Propargylic Alcohols Combining a Meyer‐Schuster Rearrangement and Asymmetric Alken. UCL Discovery. [Link]

  • Engel, D. A., & Dudley, G. B. The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 2009 , 7(20), 4149–4158. [Link]

  • Um, J., et al. Cross-Coupling of Meyer–Schuster Intermediates under Dual Gold–Photoredox Catalysis. Organic Letters, 2016 , 18(3), 556–559. [Link]

  • Trost, B. M., & Livingston, R. C. An Atom-Economic and Selective Ruthenium-Catalyzed Redox Isomerization of Propargylic Alcohols. An Efficient Strategy for the Synthesis of Leukotrienes. Journal of the American Chemical Society, 2008 , 130(36), 11970–11978. [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Prins cyclization of silyl enynes

Doc ID: TS-ORG-PRINS-SI-004 Last Updated: February 28, 2026 Access Level: Senior Research / Process Development Executive Summary & Mechanistic Basis The Issue: You are observing low conversion (<50%) or stalled kinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-ORG-PRINS-SI-004 Last Updated: February 28, 2026 Access Level: Senior Research / Process Development

Executive Summary & Mechanistic Basis

The Issue: You are observing low conversion (<50%) or stalled kinetics in the Prins cyclization of silyl-functionalized enynes (or silyl-alkenyl/alkynyl alcohols) with aldehydes.

The Science: The silyl-Prins cyclization relies on the


-Silicon Effect .[1] Unlike a standard Prins reaction where the carbocation intermediate is high-energy and prone to non-selective elimination or trapping, the silyl group stabilizes the developing positive charge 

to itself (or

in specific vinylsilyl cases).
  • Success: Rapid cyclization followed by controlled elimination (Peterson-type) or trapping to yield dihydropyrans/tetrahydropyrans.

  • Failure (Low Conversion): Usually results from Lewis Acid (LA) deactivation , steric gating of the oxocarbenium attack, or competitive protodesilylation where the silyl group is lost before cyclization occurs.

Diagnostic Workflow: Low Conversion

Use this logic flow to identify the bottleneck before altering your substrate.

TroubleshootingFlow cluster_consumed SM Consumed (Side Reactions) cluster_stalled SM Remaining (Stalled) start ISSUE: Low Conversion (<50%) check_sm Is Silyl-Enyne SM Consumed? start->check_sm sm_yes YES check_sm->sm_yes sm_no NO check_sm->sm_no check_prod Is Desilylated SM present? sm_yes->check_prod proto_issue DIAGNOSIS: Protodesilylation (Acid too strong or wet) check_prod->proto_issue Yes poly_issue DIAGNOSIS: Polymerization (Temp too high) check_prod->poly_issue No check_la Is Lewis Acid hydrolyzed? sm_no->check_la moisture_issue DIAGNOSIS: Moisture Poisoning (Check Solvent/LA) check_la->moisture_issue Yes (White fumes/ppt) steric_issue DIAGNOSIS: Steric/Electronic Mismatch (Aldehyde unreactive) check_la->steric_issue No

Figure 1: Decision tree for diagnosing reaction stalling vs. decomposition.

Technical Modules: Root Cause Analysis

Module A: Catalyst Integrity (The "Ignition")

Symptom: Reaction stops at 10-20% conversion; adding more catalyst restarts it briefly.

  • Root Cause: Moisture scavenging. The oxocarbenium ion is highly water-sensitive. If your solvent has >50 ppm water, the Lewis Acid (e.g., TMSOTf, InCl

    
    , BiCl
    
    
    
    ) will preferentially coordinate to water or hydrolyze the silyl group rather than activate the aldehyde.
  • Solution:

    • Protocol: Distill DCM over CaH

      
       immediately before use.
      
    • Catalyst Switch: If using TMSOTf (extremely moisture sensitive), switch to InCl

      
        or BiCl
      
      
      
      (more water-tolerant, though slower).
Module B: The Silyl Group Choice (The "Payload")

Symptom: No reaction (SM recovery) or slow kinetics.

  • Root Cause: Steric bulk of the silyl group prevents the necessary rotation for the anti-periplanar elimination or the initial attack.

  • Analysis:

    • TMS (Trimethylsilyl): High reactivity, but prone to acid-catalyzed hydrolysis (protodesilylation).

    • TES (Triethylsilyl): Good balance of stability and reactivity.

    • TBS/TIPS (Bulky): Often too stable . The C-Si bond rotation required for the

      
      -silyl effect stabilization is sterically hindered.
      
  • Action: If using TBS and conversion is low, switch to TES or TMS .

Module C: Competitive Pathways (The "Leak")

Symptom: Formation of "simple" Prins products (diols) or desilylated alkenes.

  • Root Cause: 2-Oxonia-Cope Rearrangement .[2][3] In silyl-alkyne Prins reactions, the intermediate can undergo a 3,3-sigmatropic shift (oxonia-Cope) leading to racemization or side products, rather than the desired cyclization.

  • Fix: Use alkynylsilanes . The silyl group on the alkyne specifically minimizes the oxonia-Cope pathway by electronically biasing the system toward the Prins cyclization manifold [1].

Mechanistic Visualization

Understanding the transition state is critical for troubleshooting stereochemical or conversion issues.

ReactionMechanism Aldehyde Aldehyde + LA Oxo Oxocarbenium Ion (Intermediate I) Aldehyde->Oxo Activation Attack Nu Attack (Endo) (Chair TS) Oxo->Attack Silyl-Enyne Approach Cation β-Silyl Carbocation (Stabilized) Attack->Cation Cyclization Product Dihydropyran (Product) Cation->Product Elimination (-SiR3) Side Halo-Tetrahydropyran Cation->Side Trapping (X-)

Figure 2: The "Silyl-Prins" pathway. Note that the


-silyl carbocation is the distinct checkpoint that prevents non-selective pathways.

Optimized Experimental Protocol

Based on the methodologies of Dobbs [2] and Barbero [3].

Standard Operating Procedure (SOP): InCl


-Mediated Cyclization 
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Solvent: Add anhydrous CH

    
    Cl
    
    
    
    (10 mL, distilled from CaH
    
    
    ).
  • Reactants: Add the aldehyde (1.1 equiv) and the silyl-homoallylic/propargylic alcohol (1.0 equiv).

  • Catalyst Addition (Critical):

    • Cool the mixture to 0 °C (ice bath).

    • Add InCl

      
        (10-20 mol%) quickly in one portion to minimize exposure to air moisture.
      
    • Note: For unreactive substrates, TMSOTf (1.0 equiv) can be used at -78 °C, but requires stricter moisture control.

  • Monitoring: Stir at 0 °C to RT. Monitor by TLC.

    • Checkpoint: If the reaction turns dark black/brown immediately, the acid is too strong (polymerization). Lower temp to -78 °C.[4]

  • Quench: Quench with sat. aq. NaHCO

    
    .
    
  • Workup: Extract with DCM, dry over MgSO

    
    .
    

Data Table: Catalyst Performance Comparison

CatalystLewis AcidityMoisture ToleranceRisk ProfileBest For
TMSOTf HighVery LowProtodesilylationUnreactive/Bulky Aldehydes
InCl

ModerateModerateSlow KineticsGeneral Silyl-Prins (Dobbs Protocol)
BiCl

ModerateHighTrapping (Halogenation)Formation of 4-Halo-THPs
BF

·OEt

HighLowOligomerizationSimple substrates

Frequently Asked Questions (FAQs)

Q1: My reaction yields the desilylated alcohol (starting material without Si) instead of the cyclized product. Why? A: This is Protodesilylation . It occurs when the proton (H


) attacks the C-Si bond directly, or if adventitious water generates HCl/TfOH which cleaves the silyl group.
  • Fix: Add a proton scavenger like 2,6-di-tert-butylpyridine (0.1 equiv) to the reaction mixture to neutralize stray protons without poisoning the Lewis Acid.

Q2: I am using an alkyne-silane, but I see a mixture of isomers. Isn't this supposed to be stereoselective? A: While the silyl-alkyne Prins is generally selective for cis-dihydropyrans, high temperatures can induce a 2-oxonia-Cope rearrangement which scrambles the stereochemistry.

  • Fix: Run the reaction at -78 °C and ensure your silyl group is on the alkyne terminus (e.g., trimethylsilylalkyne) to lock the conformation [4].

Q3: Can I use this method to make 4-halo-tetrahydropyrans? A: Yes. If you use BiCl


  or TiCl

instead of TMSOTf/InCl

, the chloride anion often traps the carbocation intermediate before elimination occurs. This switches the product from a dihydropyran (double bond) to a 4-chloro-tetrahydropyran [3].

Q4: My aldehyde is an acetal. Do I need water? A: No! Acetals are excellent precursors for oxocarbenium ions. Use TMSOTf (1.1 equiv) and 2,4,6-collidine (catalytic) in anhydrous DCM. The TMSOTf activates the acetal directly, releasing the oxocarbenium ion without generating water.

References

  • Miranda, P. O., Ramírez, M. A., Martín, V. S., & Padrón, J. I. (2006).[5] "The Silylalkyne-Prins Cyclization: Stereoselective Synthesis of Tetra- and Pentasubstituted Halodihydropyrans." Organic Letters, 8(8), 1633–1636.[5]

  • Dobbs, A. P., Guesné, S. J., & Parker, R. J. (2002). "The Silyl-Prins Reaction: A Novel Method for the Synthesis of Dihydropyrans."[1][2][5][6] Tetrahedron Letters, 43(38), 6807–6810.

  • Fernández-Peña, L., González-Andrés, P., Díez-Poza, C., & Barbero, A. (2023). "Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid." The Journal of Organic Chemistry, 88(11), 6962–6975.

  • Reddy, U. C., Bondalapati, S., & Saikia, A. K. (2011). "Stereoselective Synthesis of 2,6-Disubstituted-3,6-Dihydropyrans via Prins Cyclization." The Journal of Organic Chemistry, 76(15), 6282–6289.

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Enyne Intermediates in Flow

Subject: Continuous Flow Processing of Air-Sensitive Enyne Intermediates Document ID: TS-FLOW-ENY-001 Version: 2.4 (Current) Audience: Senior Process Chemists, Flow Chemistry Specialists Executive Summary & Core Philosop...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Continuous Flow Processing of Air-Sensitive Enyne Intermediates Document ID: TS-FLOW-ENY-001 Version: 2.4 (Current) Audience: Senior Process Chemists, Flow Chemistry Specialists

Executive Summary & Core Philosophy

Handling enyne intermediates (1,n-enynes) in flow chemistry presents a paradox: these substrates are potent synthons for rapid complexity generation (e.g., via Pauson-Khand, Gold-catalyzed cycloisomerization, or RCM), yet they are thermodynamically prone to oxidative polymerization and thermal degradation.

The Core Directive: In flow, we do not "store" air-sensitive intermediates; we telescope them. The system must be designed as a Single-Stream Anaerobic Tunnel . Unlike batch chemistry, where an inert atmosphere is a "blanket," in flow, the inert atmosphere is a dissolved equilibrium state governed by Henry’s Law.

This guide provides a tiered technical support structure to ensure your flow platform maintains strict anaerobic integrity and handles enyne reactivity safely.

Tier 1: System Integrity & Anaerobic Setup

Goal: Establish a self-validating, oxygen-free fluid path before chemistry begins.

Q: How do I ensure my solvent stream is sufficiently degassed for highly sensitive enyne catalysts (e.g., phosphine-ligated Au(I) or Ni(0))?

A: Sparging is insufficient for microfluidic flow. You must use Active Inline Degassing .

  • The Mechanism: Sparging leaves micro-bubbles that expand under heating, disrupting residence time distributions (RTD).

  • The Solution: Implement a Tube-in-Tube vacuum degasser using semi-permeable fluoropolymer membranes (Teflon AF-2400).[1][2]

  • Validation: Place an optical oxygen sensor flow cell inline after the degasser but before the reactor. If [O₂] > 0.5 ppm, the system should automatically divert to waste.

Q: My enyne intermediate precipitates or polymerizes at the mixing tee. Why?

A: This is likely an Interface Concentration Spike .

  • Cause: When a concentrated enyne stream meets a catalyst stream, local hotspots occur at the interface before diffusion is complete. If the enyne is air-sensitive, even trace oxygen trapped in the dead volume of a standard tee will initiate radical polymerization.

  • The Fix:

    • Material: Switch to PFA or ETFE tubing (inert) rather than stainless steel, which can sometimes catalyze radical decomposition of specific alkynes.

    • Mixing: Use a Static Mixer (glass chip or tortuous path) immediately post-tee to reduce the mixing length (

      
      ) to milliseconds.
      

Tier 2: Reaction Optimization (The Telescoping Strategy)

Goal: Generate, react, and quench the intermediate within a defined residence time (


).
Q: How do I handle an enyne that decomposes within minutes at room temperature?

A: You must utilize a Telescoped Generation-Consumption Workflow .

  • Protocol: Do not isolate the enyne. Generate it in Reactor 1 (e.g., via Sonogashira coupling) and feed the outlet directly into Reactor 2 (Cyclization).

  • Critical Parameter: The Damköhler Number (

    
    ) . You need 
    
    
    
    (reaction rate >> transport rate). Ensure your flow rate is high enough to transport the intermediate to the second reactor faster than its half-life (
    
    
    ).
Q: The yield decreases over time (drift) despite constant flow rates.

A: This indicates Fouling or Catalyst Deactivation .

  • Diagnosis: Check the pressure drop (

    
    ) across the reactor coil.
    
    • Rising

      
      : Polymer accumulation on reactor walls (bridging).
      
    • Stable

      
       but dropping yield: Catalyst poisoning (likely oxygen ingress through loose fittings or permeable tubing).
      
  • The Fix:

    • Solvent Flush: Program an automated solvent wash (e.g., THF or MeTHF) every 10 reactor volumes.

    • BPR Position: Ensure the Back Pressure Regulator (BPR) is after the quench to prevent precipitating salts from clogging the sensitive needle valve.

Data & Specifications

Table 1: Solvent & Tubing Compatibility for Air-Sensitive Enynes
ParameterRecommended SpecificationTechnical Rationale
Tubing Material PFA (Perfluoroalkoxy) or ETFE High chemical resistance; translucent for visual inspection of clogging.
Gas Permeability Teflon AF-2400 (for Degasser)Extremely high gas permeability (CO₂, O₂, N₂) but impermeable to liquids [1].[3]
Solvent Choice DCE (Dichloroethane) or Toluene High boiling points allow superheating; low oxygen solubility compared to ethers.
Pump Type Dual Piston HPLC (w/ active seal wash)Syringe pumps limit volume; piston pumps allow continuous long-run processing.
BPR Setting 75 – 250 psi (5 – 17 bar)Maintains solvent in liquid phase above boiling point; prevents bubble formation.

Visualized Workflows

Diagram 1: Anaerobic Telescoped Flow Manifold

Caption: Logical flow path for handling air-sensitive enynes, featuring inline degassing and automated diversion.

AnaerobicFlow Solvent Solvent Reservoir (Argon Sparged) Pump HPLC Pump (Continuous) Solvent->Pump Degasser Vac Degasser (Tube-in-Tube) Pump->Degasser Pressurized Sensor O2 Sensor (<0.5 ppm) Degasser->Sensor Anaerobic Stream Valve Diverter Valve Sensor->Valve Data Link Mixer Static Mixer (Glass Chip) Valve->Mixer Pass (Low O2) Waste Waste Valve->Waste Fail (High O2) Reagent Enyne Precursor Reagent->Mixer Reactor Heated Coil Reactor (Cyclization) Mixer->Reactor Reactive Intermediate Quench Inline Quench Reactor->Quench Cyclized Product BPR Back Pressure Regulator Quench->BPR Collection Product Collection (Inert) BPR->Collection

Diagram 2: Troubleshooting Logic Tree (Clogging vs. Yield)

Caption: Decision matrix for diagnosing failure modes in enyne flow chemistry.

Troubleshooting Start Issue Detected CheckPressure Check System Pressure (Delta P) Start->CheckPressure HighPressure High Delta P (>10 bar increase) CheckPressure->HighPressure StablePressure Stable Pressure CheckPressure->StablePressure Clogging Clogging / Polymerization HighPressure->Clogging CatalystDeath Low Yield / Conversion StablePressure->CatalystDeath Action1 1. Sonicate Reactor 2. Solvent Flush (THF) 3. Check BPR for Solids Clogging->Action1 Action2 1. Check Degasser Vacuum 2. Verify Reagent Purity 3. Increase Residence Time CatalystDeath->Action2

Validated Experimental Protocol

Method: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes in Flow [2].

1. Preparation:

  • Solution A (Substrate): Dissolve 1,6-enyne (0.1 M) in anhydrous DCE.

  • Solution B (Catalyst): Dissolve [Au(PPh3)]SbF6 (2 mol%) in anhydrous DCE.

  • Degassing: Pass both streams through a Tube-in-Tube degasser connected to a vacuum pump (<10 mbar) [1].

2. Execution:

  • Pumping: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into a PEEK T-mixer.

  • Reaction: Direct the combined stream into a 10 mL PFA coil reactor submerged in an oil bath at 70°C.

    • Residence Time (

      
      ): 10 minutes.
      
  • Quenching: Introduce a stream of 5% Et3N in DCE at the reactor exit via a second T-mixer.

3. Isolation:

  • Pass the quenched stream through a 100 psi BPR.

  • Collect into a flask containing silica gel for immediate filtration and evaporation.

4. Safety Check:

  • If the BPR pressure spikes >150 psi, immediately switch pumps to pure solvent (DCE) to flush the polymerization.

References

  • Flow Chemistry: Intelligent Processing of Gas-Liquid Transformations Using a Tube-in-Tube Reactor. Source: O'Brien, M., et al. (2014). Accounts of Chemical Research. URL:[Link]

  • Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Source: Jiménez-Núñez, E., & Echavarren, A. M. (2008).[4] Chemical Reviews. URL:[Link]

  • Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Source: Baronasa, P., et al. (2023).[5] Reaction Chemistry & Engineering. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy analysis of TMS-alkyne vs terminal alkyne

Executive Summary In organic synthesis and drug development, the trimethylsilyl (TMS) group is a ubiquitous protecting group for terminal alkynes. Differentiating between a Terminal Alkyne ( ) and a TMS-Protected Alkyne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, the trimethylsilyl (TMS) group is a ubiquitous protecting group for terminal alkynes. Differentiating between a Terminal Alkyne (


) and a TMS-Protected Alkyne  (

) is a critical analytical task, particularly when monitoring deprotection reactions (e.g., Sonogashira coupling precursors).

This guide provides a definitive spectroscopic comparison. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a faster, non-destructive, and highly diagnostic method for real-time reaction monitoring. The primary distinction lies in the disappearance of the acetylenic C-H stretch (~3300 cm⁻¹) and the appearance of intense silicon-methyl vibrations (~1250 cm⁻¹, ~840 cm⁻¹) upon protection.

Theoretical Basis

Vibrational Modes & Dipole Moments

IR spectroscopy relies on the change in dipole moment during molecular vibration.[1]

  • Terminal Alkynes: The

    
     bond possesses a strong dipole and a light hydrogen atom, resulting in a high-energy, high-intensity stretching vibration.
    
  • TMS-Alkynes: Replacing the hydrogen with a trimethylsilyl group removes the C-H oscillator. Although internal alkynes often show weak

    
     stretches due to pseudosymmetry, the TMS group is electronically distinct from the carbon chain (
    
    
    
    ), creating a sufficient dipole moment to render the
    
    
    stretch IR active, often shifting it to a higher frequency due to the force constant changes associated with disubstitution.
Mass & Electronic Effects[1]
  • Reduced Mass (

    
    ):  The substitution of H (1 amu) with Si (28 amu) drastically alters the vibrational mechanics. However, the diagnostic "silicon peaks" arise not from the triple bond itself, but from the 
    
    
    
    single bonds in the trimethylsilyl cap.
  • Electronic Induction: Silicon is more electropositive than carbon (electronegativity 1.90 vs 2.55), creating a strong polarization toward the methyl groups, resulting in intense "fingerprint" bands.

Spectral Comparison: The Core Analysis

The following table summarizes the diagnostic peaks required to distinguish the two species.

Table 1: Diagnostic IR Bands
Vibrational ModeTerminal Alkyne (

)
TMS-Alkyne (

)
Intensity & Character

Stretch
~3300 cm⁻¹ ABSENT Strong, Sharp. The most critical diagnostic feature.[1] Absence confirms protection.[1]

Stretch
2100 – 2140 cm⁻¹2150 – 2250 cm⁻¹Weak to Medium. TMS substitution typically shifts this band to higher wavenumbers (blue shift) compared to terminal alkynes.[1]

Deformation
Absent~1250 cm⁻¹ Strong, Sharp. Symmetric deformation of the methyl group on silicon.

Stretch
Absent830 – 860 cm⁻¹ Very Strong. Often appears as a doublet or broad intense band.[1]

Bend
600 – 700 cm⁻¹AbsentBroad, medium intensity.[1] Often obscured in the fingerprint region.[1]
Detailed Spectral Narrative[1][2]
1. The 3300 cm⁻¹ Region (The "Litmus Test")

In a terminal alkyne, the


-hybridized C-H bond is shorter and stronger than 

or

C-H bonds. This results in a solitary, sharp peak around 3300 cm⁻¹ .[1]
  • Observation: If this peak is present, the alkyne is not fully protected.

  • Interference Warning: Broad O-H stretches (from moisture or alcohols) can appear in this region (3200-3600 cm⁻¹).[1] However, O-H bands are typically broad and rounded, whereas the

    
     stretch is sharp and needle-like.
    
2. The Triple Bond Region (2100–2250 cm⁻¹)[2]
  • Terminal: The band is often weak because the dipole change is modest.[3]

  • TMS-Protected: The band shifts to 2150–2250 cm⁻¹ .[1] Contrary to symmetric internal alkynes (e.g., diphenylacetylene) where this mode is IR inactive, the electronegativity difference between Si and C makes this band observable, though its intensity varies based on the

    
     group.
    
3. The Silicon "Whiskers" (1250 & 840 cm⁻¹)

The trimethylsilyl group imparts two highly characteristic bands that are often the strongest in the entire spectrum.

  • 1250 cm⁻¹: This sharp peak corresponds to the symmetric methyl deformation (umbrella mode).[1] It is extremely consistent across all TMS derivatives.[1]

  • 840 cm⁻¹: This corresponds to the Si-C rocking/stretching coupling.[1] It is usually very intense and unmistakable.[1]

Visualization of Logic

The following diagrams illustrate the decision logic and the vibrational changes.

Diagram 1: Spectral Identification Logic

IR_Logic Start Unknown Alkyne Sample Check3300 Check 3300 cm⁻¹ Region (Sharp Peak?) Start->Check3300 Has3300 Peak Present (Sharp, ~3300 cm⁻¹) Check3300->Has3300 Yes No3300 Peak Absent Check3300->No3300 No Terminal TERMINAL ALKYNE (R-C≡C-H) Has3300->Terminal CheckSi Check 1250 cm⁻¹ & 840 cm⁻¹ No3300->CheckSi TMS TMS-PROTECTED ALKYNE (R-C≡C-SiMe3) CheckSi->TMS Strong Peaks Present Internal INTERNAL ALKYNE (Non-TMS) CheckSi->Internal Peaks Absent

Caption: Decision tree for classifying alkyne substitution patterns based on IR spectral features.

Experimental Protocol: Monitoring Deprotection

Scenario: Deprotection of 1-phenyl-2-(trimethylsilyl)acetylene to phenylacetylene using


.
Step-by-Step Methodology
  • Baseline Acquisition:

    • Clean the ATR (Attenuated Total Reflectance) crystal with isopropanol.[1] Ensure no residue remains.[1]

    • Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.[1]

  • Starting Material (TMS-Alkyne) Scan:

    • Apply a drop of the reaction mixture (or pure starting material) to the crystal.

    • Verify: Presence of peaks at 2160 cm⁻¹ (

      
      ), 1250 cm⁻¹  (Si-Me), and 840 cm⁻¹  (Si-C).
      
    • Verify: Absence of peak at 3300 cm⁻¹ .

  • Reaction Monitoring:

    • Sample the reaction mixture every 15-30 minutes.

    • Workup for Analysis: Evaporate a small aliquot to remove MeOH (which has a broad OH stretch that masks the 3300 region) and dissolve in

      
       or DCM, or dry a film on the crystal.
      
    • Endpoint Determination: The reaction is complete when the peaks at 1250/840 cm⁻¹ disappear and the sharp peak at 3300 cm⁻¹ maximizes.

Diagram 2: Reaction Monitoring Workflow

Reaction_Flow SM TMS-Alkyne (Starting Material) Inter Reaction Progress SM->Inter Deprotection Spec_SM IR Signature: No 3300 cm⁻¹ Strong 1250/840 cm⁻¹ SM->Spec_SM shows Reagent K2CO3 / MeOH Reagent->Inter Prod Terminal Alkyne (Product) Inter->Prod Spec_Prod IR Signature: Strong 3300 cm⁻¹ No 1250/840 cm⁻¹ Prod->Spec_Prod shows

Caption: Workflow for monitoring the deprotection of TMS-alkynes, highlighting the inversion of spectral markers.

Expert Tips & Troubleshooting

  • CO₂ Interference: Atmospheric

    
     absorbs strongly at ~2350 cm⁻¹.[1] This is close to the TMS-alkyne triple bond region (2150-2250 cm⁻¹).[1] Ensure your background subtraction is current to prevent the 
    
    
    
    doublet from obscuring your alkyne peak.[1]
  • Solvent Masks: If monitoring in solution, avoid solvents with strong absorptions in the diagnostic regions.[1]

    • Avoid: Chlorinated solvents (strong bands in fingerprint region masking 840 cm⁻¹).[1]

    • Preferred: Hexane or evaporating the solvent to form a neat film.[1]

  • Water vs. Alkyne: A common error is mistaking wet solvent (broad OH at 3400 cm⁻¹) for the terminal alkyne.[1]

    • Validation: The alkyne stretch is sharp (width at half-height ~20-30 cm⁻¹), whereas H-bonded OH is broad (>100 cm⁻¹).

References

  • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 30 Sept. 2024. [Link]

  • National Institutes of Health (NIH). "Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments."[1] PubMed Central, 12 Jan. 2023.[1] [Link]

  • Spectroscopy Online. "An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes." Spectroscopy, 01 July 2017. [Link]

  • Gelest, Inc. "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations."[1] Gelest Technical Guides. [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, 23 Nov. 2016.[1] [Link]

Sources

Comparative

Comparing reactivity of TMS-protected vs free enyne alcohols

As a Senior Application Scientist, one of the most critical strategic decisions in complex molecule synthesis is determining whether to mask a reactive functional group. In the realm of transition-metal-catalyzed enyne c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical strategic decisions in complex molecule synthesis is determining whether to mask a reactive functional group. In the realm of transition-metal-catalyzed enyne cycloisomerizations and cross-couplings, the presence of a hydroxyl group presents a double-edged sword.

This guide provides an in-depth, objective comparison between free enyne alcohols and their trimethylsilyl (TMS)-protected counterparts . By analyzing the mechanistic causality behind these substrates, we will decode how the simple addition of a -Si(CH₃)₃ group fundamentally alters reaction trajectories, regioselectivity, and yield.

Mechanistic Causality: The Role of the Hydroxyl Group

The decision to utilize a free hydroxyl (-OH) versus a TMS ether (-OTMS) in enyne substrates dictates the transition state of the catalytic cycle.

Free Enyne Alcohols: Hydrogen Bonding and Nucleophilicity

Leaving the propargylic or homopropargylic alcohol unprotected allows the oxygen atom to actively participate in the reaction mechanism.

  • Asymmetric Induction via H-Bonding: Recent breakthroughs in gold(I) catalysis have demonstrated that a free hydroxymethyl group at the alkyne terminus can act as a critical hydrogen-bond donor. This H-bond interacts with the basic pocket of chiral ligands, locking the substrate into a highly organized transition state that enables outstanding enantioselectivities (up to >90% ee) in 5-exo, 5-endo, and 6-exo cyclizations[1].

  • Nucleophilic Liabilities: The unshielded oxygen is highly nucleophilic. In the presence of π-acidic metals (like Au or Pt) activating an alkyne, the free -OH can undergo premature intramolecular nucleophilic attack, leading to undesired hydroalkoxylation or the formation of vinyl ether intermediates[2].

TMS-Protected Enyne Alcohols: Steric Shielding and Orthogonality

Protecting the alcohol with Trimethylsilyl Chloride (TMSCl) converts the reactive -OH into a lipophilic, sterically demanding TMS ether[3].

  • Steric Direction of Regioselectivity: The bulky -OTMS group physically shields the adjacent carbon framework. This steric repulsion can completely alter the regiochemical outcome of a cyclization. For instance, in the synthesis of complex terpenes, utilizing a TMS ether successfully suppresses undesired 7-endo cyclization pathways in favor of the desired exo pathways[4].

  • Suppression of Side Reactions: By masking the oxygen's lone pairs, TMS protection prevents the alcohol from acting as a nucleophile or coordinating competitively with the metal catalyst, thereby increasing the overall yield of the desired carbocyclization[3]. Furthermore, TMS protection on terminal alkynes prevents unwanted Glaser-type oxidative couplings, often boosting yields (e.g., 90% for TMS-alkynes vs. 85% for free alkynes in bis-cyclopropanation)[5].

Pathways Start Enyne Alcohol Substrate Free Free -OH Group Start->Free TMS TMS-Protected (-OTMS) Start->TMS Hbond H-Bonding with Chiral Ligand (High Enantioselectivity) Free->Hbond NuAttack Nucleophilic Attack (Hydroalkoxylation) Free->NuAttack Steric Steric Shielding (Altered Regioselectivity) TMS->Steric NoNu Prevents Side Reactions (No O-Nucleophilicity) TMS->NoNu

Divergent reactivity pathways of free vs TMS-protected enyne alcohols in catalysis.

Quantitative Data Comparison

The following table synthesizes experimental performance metrics comparing free versus TMS-protected enyne alcohols in transition-metal-catalyzed cycloisomerizations.

Performance MetricFree Enyne Alcohols (-OH)TMS-Protected Enyne Alcohols (-OTMS)
Primary Mechanistic Role H-bond donor, potential nucleophileSteric director, inert lipophilic group
Enantioselectivity (Chiral Au) Excellent (up to 91-99% ee) via ligand H-bonding[1]Poor to Moderate (lacks H-bond anchoring mechanism)
Risk of Side Reactions High (hydroalkoxylation, oxidation)[2]Low (oxygen nucleophilicity is blocked)[3]
Regioselectivity Influence Directed by electronic/coordination effectsDirected by steric bulk (e.g., favors exo over endo)[4]
Overall Yield (General) Variable (Subject to substrate specificities)Consistently High (Typically 85-95%)[5]
Stability to Strong Bases Low (Deprotonation occurs)High (Stable to Grignard/organometallics)[3]

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility in the lab, the following protocols are designed as self-validating systems. Each workflow includes integrated analytical checkpoints to confirm success before proceeding to the next step.

Protocol A: Silylation of Enyne Alcohols (TMS Protection)

Causality: Imidazole is utilized not just as an acid scavenger for the HCl byproduct, but as a nucleophilic catalyst that generates a highly reactive N-trimethylsilylimidazole intermediate, ensuring rapid protection under mild conditions[3].

  • Setup: In an oven-dried Schlenk flask under argon, dissolve the enyne alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add Imidazole (2.0 equiv) and stir for 5 minutes at 0 °C.

  • Silylation: Dropwise, add Trimethylsilyl chloride (TMSCl) (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation: Spot the reaction on a silica TLC plate. The product should elute significantly higher (higher

    
    ) than the polar starting material. Analytical Check:  An IR spectrum of the crude mixture must show the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹.
    
  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: ¹H NMR should reveal a sharp, integrated 9H singlet at ~0.1 ppm, confirming the installation of the TMS ether.

Protocol B: Gold-Catalyzed Enantioselective Cycloisomerization

Causality: AgSbF₆ is used to abstract the chloride from the Au(I) precatalyst, generating a highly electrophilic, cationic gold species. If using a free enyne alcohol, the solvent must be strictly anhydrous to prevent water from outcompeting the substrate for H-bonding with the chiral ligand[1].

  • Catalyst Activation: In a vial wrapped in aluminum foil (to prevent silver degradation), mix the chiral Au(I) chloride precatalyst (5 mol%) and AgSbF₆ (5 mol%) in anhydrous DCM. Stir for 10 minutes until a white precipitate (AgCl) forms.

  • Filtration: Filter the active cationic gold catalyst through a PTFE syringe filter into a clean, dry reaction vial.

  • Reaction: Reduce the temperature to -20 °C. Add the enyne substrate (Free or TMS-protected) dropwise as a solution in DCM.

  • In-Process Validation: Monitor via TLC. Complete consumption of the enyne starting material validates the catalytic turnover.

  • Workup & Isolation: Filter the crude mixture through a short pad of silica gel to remove the metal catalyst, eluting with Hexanes/Ethyl Acetate.

  • Final Validation: ¹H NMR must show the disappearance of the alkyne/alkene protons and the emergence of diagnostic upfield multiplets (0.5 - 1.5 ppm) indicative of the newly formed cyclopropane or cyclic framework.

Workflow Step1 Substrate Preparation Step2 TMS Protection (TMSCl, Base) Step1->Step2 Optional Step3 Au-Catalyzed Cycloisomerization Step1->Step3 Free -OH Step2->Step3 -OTMS Step4 Product Isolation Step3->Step4

Standard experimental workflow for enyne cycloisomerization comparing both substrates.

References

  • Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization Source: National Institutes of Health (PMC) URL:[Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes Source: National Institutes of Health (PMC) URL:[Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride Source: Aure Chemical URL:[Link]

  • Accessing Alternative Reaction Pathways of the Intermolecular Condensation between Homo-Propargyl Alcohols and Terminal Alkynes through Divergent Gold Catalysis Source: National Institutes of Health (PMC) URL:[Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Resolving sp vs. sp² Carbons in Enyne Alcohols: A Comparative Guide to ¹³C NMR Assignment Methodologies

As drug discovery and complex natural product synthesis advance, enyne alcohols—molecules containing both an alkyne (sp hybridized), an alkene (sp² hybridized), and a hydroxyl group—have emerged as critical structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and complex natural product synthesis advance, enyne alcohols—molecules containing both an alkyne (sp hybridized), an alkene (sp² hybridized), and a hydroxyl group—have emerged as critical structural motifs. However, assigning their ¹³C Nuclear Magnetic Resonance (NMR) spectra presents a distinct analytical hurdle.

Traditionally, sp carbons resonate between 70–90 ppm, while sp² carbons appear between 100–170 ppm[1]. Yet, in enyne alcohols, the extended


-conjugation and the electronegative inductive effect of the hydroxyl group can drastically alter the local magnetic environment[2]. This often results in overlapping chemical shifts, particularly for unprotonated (quaternary) carbons. As a Senior Application Scientist, I have evaluated the three primary methodologies used to resolve these ambiguities. This guide objectively compares their performance, underlying causality, and provides a self-validating experimental protocol for absolute structural assignment.

Methodological Comparison: Empirical vs. Connectivity vs. Quantum Mechanical

To accurately assign the carbon skeleton of an enyne alcohol, researchers must choose between standard 1D techniques, advanced 2D connectivity mapping, and computational prediction.

A. 1D ¹³C NMR & DEPT-135 (The Baseline Empirical Approach)

The Causality: ¹³C NMR chemical shifts are dictated by the electronic environment surrounding the nucleus. The sp² carbons are deshielded by the magnetic anisotropy of the


-bond, pushing them downfield[1]. Conversely, sp carbons experience diamagnetic shielding due to the cylindrical electron density of the triple bond, keeping them relatively upfield. DEPT-135 differentiates protonated carbons (CH/CH₃ are positive, CH₂ are negative) from quaternary carbons (which disappear).
The Limitation:  While useful for simple molecules, the electronegative oxygen of the hydroxyl group pulls electron density away from neighboring carbons (deshielding them)[2]. If the -OH is adjacent to the alkyne, the sp carbon can shift downfield into the 90–100 ppm range, blurring the line with upfield sp² carbons.
B. 2D NMR: HSQC & HMBC (The Connectivity Approach)

The Causality: 2D NMR relies on scalar coupling (


-coupling) to map the molecule's topology. Heteronuclear Single Quantum Coherence (HSQC) maps direct ¹

couplings, instantly identifying which protons are attached to which sp or sp² carbons. Heteronuclear Multiple Bond Correlation (HMBC) maps ²

and ³

couplings. Because the rigid geometry of the enyne system allows for efficient magnetization transfer, ³

couplings (typically 8–12 Hz) from the carbinol proton (CH-OH) to the adjacent alkyne or alkene carbons provide a highly reliable anchor point for assignment.
C. DFT-GIAO Computational Prediction (The Quantum Mechanical Approach)

The Causality: Density Functional Theory (DFT) combined with Gauge-Independent Atomic Orbital (GIAO) methods calculates the absolute magnetic shielding tensors of each carbon atom based on its optimized 3D geometry[3]. By simulating the exact stereochemical and conformational environment, DFT-GIAO accounts for the complex interplay of conjugation and inductive effects that empirical rules miss. This method is particularly vital for assigning stereoisomers of heavily substituted enyne alcohols[4].

Quantitative Performance Comparison
Methodologysp/sp² ResolutionQuaternary Carbon AssignmentTime / CostStructural Confidence Level
1D ¹³C + DEPT-135 ModeratePoor (No connectivity data)Low / LowLow (Relies on empirical rules)
2D NMR (HSQC/HMBC) HighModerate (Depends on ³

strength)
Medium / MediumHigh (Connectivity-based)
DFT-GIAO Prediction Very HighExcellent (Calculates shielding tensors)High / Low (Compute cost)Very High (Validated via DP4)

Visualizing the Analytical Logic

To understand how chemical shifts are perturbed in these systems, we must map the logical relationship between the structural features and the resulting NMR signals.

Shift_Logic Base Baseline Chemical Shifts sp: 70-90 ppm | sp2: 100-170 ppm Conj Enyne Conjugation Pi-electron delocalization Base->Conj OH Hydroxyl Group (-OH) Electronegative Inductive Effect Base->OH ShiftSP sp Carbons (Alkyne) Deshielded (Shifted Downfield) Conj->ShiftSP ShiftSP2 sp2 Carbons (Alkene) Complex Shielding/Deshielding Conj->ShiftSP2 OH->ShiftSP If alpha/beta to OH OH->ShiftSP2 If allylic to OH

Fig 1. Logical relationship of structural features perturbing sp and sp² carbon chemical shifts.

NMR_Workflow Start Enyne Alcohol Sample NMR1D 1D 13C & DEPT-135 Identify Quaternary vs Protonated Start->NMR1D NMR2D 2D HSQC & HMBC Map 1J, 2J, 3J C-H Couplings NMR1D->NMR2D Ambiguity remains Assign Final sp/sp2 Assignment (DP4 Probability Validation) NMR1D->Assign Fully resolved DFT DFT-GIAO Calculation Compute Shielding Tensors NMR2D->DFT Quaternary C overlap NMR2D->Assign Connectivity clear DFT->Assign Statistical fit

Fig 2. Stepwise analytical workflow for assigning complex enyne alcohol carbon skeletons.

Self-Validating Experimental Protocol: The Hybrid Approach

Step 1: Sample Preparation & 2D NMR Acquisition
  • Solvent Selection: Dissolve 10–15 mg of the highly pure enyne alcohol in 0.5 mL of a non-exchanging solvent (e.g., DMSO-

    
    ) rather than CDCl₃. Causality: DMSO-
    
    
    
    prevents rapid chemical exchange of the hydroxyl proton, making the -OH signal visible as a sharp doublet or triplet. This allows you to use the -OH proton as an HMBC anchor.
  • Acquisition: Acquire a standard 1D ¹³C spectrum, followed by phase-sensitive HSQC and HMBC. Optimize the HMBC delay for a long-range coupling constant of

    
     = 8 Hz (typical for rigid enyne systems).
    
Step 2: Empirical Anchoring via HMBC
  • Identify the carbinol proton (CH-OH) and the -OH proton in the ¹H spectrum.

  • Trace the ²

    
     and ³
    
    
    
    correlations from the carbinol proton to the adjacent carbons.
  • If the alcohol is propargylic, the ³

    
     correlation will pinpoint the distal sp carbon of the alkyne. If it is allylic, it will pinpoint the distal sp² carbon.
    
Step 3: Computational Validation (DFT-GIAO)

When quaternary sp and sp² carbons overlap or lack HMBC correlations, computational validation is required[3].

  • Conformational Search: Perform a Monte Carlo conformational search using Molecular Mechanics (e.g., MMFF94) to identify all low-energy conformers within a 5.0 kcal/mol window.

  • Geometry Optimization: Optimize the geometries of these conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Tensor Calculation: Calculate the NMR shielding tensors using the GIAO method at a higher level of theory, such as mPW1PW91/6-311+G(2d,p), utilizing an implicit solvent model (PCM) matching your NMR solvent[4].

  • Statistical Validation: Perform a linear regression of the calculated vs. experimental shifts. Utilize the DP4 probability algorithm to statistically validate that the assigned sp and sp² carbons belong to the correct stereoisomer. A DP4 probability of >95% serves as a self-validating confirmation of the assignment.

References

  • Nuclear Magnetic Resonance (NMR)
  • 13.
  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation Source: ResearchGate URL
  • Source: National Institutes of Health (NIH / PMC)

Sources

Comparative

Benchmarking Catalysts for the Cyclization of 1-Penten-4-yn-3-ol Derivatives: A Comparative Guide

1-Penten-4-yn-3-ol and its derivatives (enynols) are highly versatile bifunctional building blocks in organic synthesis. Featuring a conjugated en-yne system and a secondary or tertiary alcohol, these substrates are prim...

Author: BenchChem Technical Support Team. Date: March 2026

1-Penten-4-yn-3-ol and its derivatives (enynols) are highly versatile bifunctional building blocks in organic synthesis. Featuring a conjugated en-yne system and a secondary or tertiary alcohol, these substrates are primed for complex cascade reactions and cycloisomerizations. The choice of catalyst fundamentally dictates the reaction trajectory—directing the substrate toward alkyne π-activation, cross-coupling, or allylic rearrangement.

This guide benchmarks the performance, mechanistic causality, and experimental protocols of the leading catalytic systems used for 1-penten-4-yn-3-ol cyclization.

Divergent Catalytic Pathways

The structural duality of 1-penten-4-yn-3-ol allows it to interact differently with various metal and acid catalysts. The diagram below illustrates the divergent pathways based on catalyst selection.

CatalystPathways Substrate 1-Penten-4-yn-3-ol Derivatives AuCat Gold(I) Catalysis (e.g., AuCl) Substrate->AuCat PdCat Palladium Catalysis (e.g., Pd(OAc)2) Substrate->PdCat AcidCat Acid Catalysis (e.g., [HNMP]HSO4) Substrate->AcidCat AuInter Alkyne π-Activation (Soft Lewis Acid) AuCat->AuInter PdInter Cross-Coupling / π-Allyl Formation PdCat->PdInter AcidInter Meyer-Schuster Rearrangement AcidCat->AcidInter Furan Substituted Furans & Butenolides AuInter->Furan Sesqui Furanoeremophilanes & Polysubstituted Furans PdInter->Sesqui Enone α,β-Unsaturated Alcohols / Ketones AcidInter->Enone

Divergent catalytic pathways for 1-penten-4-yn-3-ol derivatives based on catalyst selection.

Catalyst Benchmarking & Mechanistic Causality

To objectively benchmark these catalysts, we must evaluate their performance metrics alongside the underlying physicochemical principles that drive their reactivity.

Catalyst SystemPrimary Reaction PathwayTypical YieldRegioselectivityKey Advantages & Applications
Gold(I) (e.g., AuCl, AuCl(PPh₃))Cycloisomerization (5-endo/exo-dig)85–95%ExcellentMild conditions; highly selective for alkyne activation. Ideal for furans and butenolides.
Palladium(II) (e.g., Pd(OAc)₂)Multicomponent Coupling & Cyclization70–85%Good to ExcellentEnables complex cascade couplings; used in the total synthesis of sesquiterpenes.
Ruthenium(II) (Thiolate-bridged)Substitution & Allene Cyclization80–90%HighUnique access to functionalized aryl(diphenyl)phosphine oxide derivatives.
Acidic Ionic Liquid (e.g.,[HNMP]HSO₄)Meyer-Schuster Rearrangement85–92%Moderate (Z/E mix)Green chemistry profile; biphasic separation prevents product degradation.
Expert Insights on Causality
  • Gold(I) Catalysis: Gold(I) is an exceptional catalyst for enynol cycloisomerization due to strong relativistic effects that contract its 6s orbital and expand its 5d orbitals. This renders the Au(I) center a highly carbophilic "soft" Lewis acid. It selectively coordinates to the softer alkyne π-system over the alkene, lowering the LUMO and triggering an intramolecular nucleophilic attack by the hydroxyl group (5-endo-dig or 5-exo-dig) without causing premature alkene polymerization[1].

  • Palladium(II) Catalysis: Unlike Gold, Palladium(II) operates via oxidative addition and π-allyl formation. In multicomponent systems, Pd(II) facilitates the cross-coupling of the enynol with aryl halides (e.g., 2-iodotoluene), followed by a cyclization cascade. This efficiently constructs complex sesquiterpene frameworks, such as furanoeremophilanes, in a single pot[2].

  • Ruthenium(II) Catalysis: Thiolate-bridged diruthenium complexes uniquely catalyze the reaction of 1,1-diaryl-1-penten-4-yn-3-ols with diphenylphosphine oxide. The dual-nuclear nature of the catalyst stabilizes the intermediate allene formed after initial substitution, directing the cyclization to yield high-value phosphine oxides[3].

  • Acidic Ionic Liquids: Traditional Meyer-Schuster rearrangements using aqueous sulfuric acid suffer from poor E/Z selectivity and challenging product isolation. Acidic ionic liquids (e.g., [HNMP]HSO₄) provide a highly polar, tunable microenvironment that stabilizes the intermediate allenylic carbocation. The biphasic nature of the reaction allows the less polar rearranged products to continuously partition into the organic phase, driving the equilibrium forward[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints to ensure experimental integrity.

Protocol A: Gold(I)-Catalyzed Cycloisomerization to Substituted Furans

This protocol utilizes a silver co-catalyst to generate the active cationic gold species in situ[1].

  • Catalyst Activation: Flame-dry a Schlenk flask under argon. Add 5 mol% AuCl(PPh₃) and 5 mol% AgOTf. Inject 2.0 mL of anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature in the dark.

    • Self-Validation Checkpoint: The formation of a white precipitate (AgCl) confirms the successful abstraction of the chloride ion, exposing the highly electrophilic, coordinatively unsaturated Au⁺ center.

  • Substrate Addition: Dissolve 1.0 mmol of 1-phenyl-1-penten-4-yn-3-ol in 3.0 mL of anhydrous DCM. Add this solution dropwise to the activated catalyst suspension over 5 minutes.

    • Causality: Slow addition manages the exothermic nature of the cycloisomerization and prevents substrate dimerization.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the enynol starting material is fully consumed (typically 2–4 hours).

  • Workup: Filter the reaction mixture through a short pad of Celite, eluting with additional DCM.

    • Causality: Removing the metal salts prior to concentration prevents Lewis acid-mediated product degradation during solvent evaporation.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the cyclized furan product. Characterize using ¹H NMR, ¹³C NMR, and HRMS.

Protocol B: Acid-Catalyzed Meyer-Schuster Rearrangement using Ionic Liquids

This protocol leverages the biphasic properties of [HNMP]HSO₄ to streamline the synthesis of α,β-unsaturated alcohols[4].

  • Reaction Setup: In a 10 mL round-bottom flask, combine 1.0 mmol of 3-methyl-1-penten-4-yn-3-ol with 0.5 mL of the acidic ionic liquid [HNMP]HSO₄.

    • Causality: The ionic liquid acts as both the solvent and the catalyst, providing a highly polar medium that stabilizes the transient allenylic carbocation intermediate during the 1,3-hydroxyl shift.

  • Heating: Heat the mixture to 60°C under continuous vigorous stirring for 3 hours.

    • Causality: This temperature provides the necessary activation energy for the rearrangement without causing thermal polymerization of the sensitive enynol.

  • Phase Separation & Validation: Allow the mixture to cool to room temperature.

    • Self-Validation Checkpoint: The reaction mixture will naturally separate into two distinct phases. The upper organic layer contains the rearranged product, confirming that the product has successfully partitioned away from the acidic catalyst, preventing over-reaction.

  • Extraction & Washing: Decant the upper organic layer. Extract the lower ionic liquid layer with diethyl ether (2 × 5 mL) to ensure complete product recovery. Wash the combined organic extracts with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting (Z)- and (E)-isomers can be quantified and separated via Gas Chromatography (GC) or fractional distillation.

References[1] Title: Application Notes and Protocols: 1-Phenyl-1-penten-4-yn-3-ol in Natural Product Synthesis

Source: Benchchem URL: 3] Title: Ruthenium-catalyzed formation of aryl(diphenyl)phosphine oxides by reactions of propargylic alcohols with diphenylphosphine oxide Source: PubMed URL: 4] Title: 3-Methyl-1-penten-4-yn-3-ol Source: Benchchem URL: 2] Title: Organic Letters Vol. 7 No. 9 Source: ACS Publications URL:

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Trimethylsilyl-1-penten-4-yn-3-ol

Executive Summary This guide outlines the mandatory disposal protocols for 5-Trimethylsilyl-1-penten-4-yn-3-ol (CAS: 5272-35-5).[1] While often treated generically as a flammable organic solvent, this compound possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the mandatory disposal protocols for 5-Trimethylsilyl-1-penten-4-yn-3-ol (CAS: 5272-35-5).[1] While often treated generically as a flammable organic solvent, this compound possesses specific structural motifs—a conjugated ene-yne system protected by a trimethylsilyl (TMS) group—that dictate strict segregation from acidic waste streams.[1]

Immediate Action Required:

  • Primary Hazard: Flammable Liquid (Category 3).[2]

  • Critical Incompatibility: Strong Acids (Risk of TMS cleavage and uncontrolled polymerization).

  • Disposal Path: High-temperature incineration (Silica-compatible).

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity.[1] It is not merely a "solvent"; it is a functionalized intermediate often used in the synthesis of complex natural products (e.g., enediynes).[1]

Structural Causality

The molecule consists of a secondary alcohol flanked by a terminal alkene and a TMS-protected alkyne.

  • The TMS Group: Provides stability. Under neutral conditions, it prevents the formation of explosive metal acetylides (e.g., copper acetylides).[1]

  • The Ene-Yne System: If the TMS group is cleaved (deprotection) in the presence of acids, the resulting terminal alkyne is significantly more reactive and prone to exothermic polymerization or rearrangement.[1]

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 5272-35-5Use for waste manifesting.[1]
Physical State Liquid (Colorless to pale yellow)Requires secondary containment.
Flash Point ~60–73°C (Estimate)Classify as Ignitable Waste (D001) .
Density ~0.86 g/mLFloats on water; do not use water for spill cleanup.
Reactivity Acid-sensitive (TMS cleavage)DO NOT mix with acidic waste streams.
Elemental Composition Contains Silicon (~18% by wt)High volumes can foul standard incinerators with silica ash (

).

Operational Disposal Protocol

Phase 1: Waste Stream Segregation (The "Why" and "How")

Expertise Insight: Many lab accidents occur when "organic waste" is treated as a monolithic catch-all.

  • Requirement: Segregate 5-Trimethylsilyl-1-penten-4-yn-3-ol into Non-Halogenated Organic Solvents .

  • Prohibited Streams:

    • Acid Waste: Strong acids (HCl,

      
      ) will strip the TMS group.[1] The resulting free alkyne is less stable.
      
    • Metal-Bearing Waste: Although the TMS group protects against acetylide formation, accidental deprotection in a drum containing copper or silver salts creates a risk of detonation.[1]

Phase 2: Packaging & Labeling[3]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the purity is unknown or if moisture is present (corrosion risk).

  • Labeling:

    • Standard: Hazardous Waste - Flammable.

    • Chemical Name: Write out the full name. Do not use abbreviations like "TMS-Alkynol."

    • Constituents: List "Organosilicon compound" clearly.

    • Hazard Codes: D001 (Ignitable).

Phase 3: The "Silicon Factor" (Volume Dependent)
  • Lab Scale (<1 L): Standard organic solvent incineration is acceptable. The silica ash generated is negligible.

  • Process Scale (>5 L): You must notify your waste vendor. Organosilicon compounds burn to form silicon dioxide (

    
    ), which is an abrasive ash that can coat incinerator heat exchangers and scrubbers.[1] Vendors may charge a premium or require blending for high-silicon waste.
    

Decision Workflow (Visualization)

The following logic gate ensures the material is treated based on its purity and state.

DisposalWorkflow Start Waste Generation: 5-Trimethylsilyl-1-penten-4-yn-3-ol CheckState Assess Chemical State Start->CheckState IsPure Is it Pure Reagent? CheckState->IsPure IsMixture Is it a Reaction Mixture? IsPure->IsMixture No PackPure Pack in HDPE/Glass Label: Flammable, Organosilicon IsPure->PackPure Yes CheckpH Check pH IsMixture->CheckpH Yes Vendor Ship to Incinerator (Notify if >5L due to Silica Ash) PackPure->Vendor IsAcidic Is pH < 4? CheckpH->IsAcidic Neutralize Neutralize with NaHCO3 to pH 6-8 IsAcidic->Neutralize Yes Segregate Segregate from Halogenated Waste IsAcidic->Segregate No Neutralize->Segregate Segregate->PackPure

Figure 1: Logic flow for the safe assessment and packaging of silylated alkynol waste. Note the critical pH check to prevent acid-catalyzed deprotection.

Emergency Procedures (Spill Management)

In the event of a spill, the primary risks are fire and inhalation of vapors.[1]

  • Evacuate & Ventilate: Remove all ignition sources immediately.

  • PPE: Wear nitrile gloves (splash protection) and safety goggles. If the spill is large (>500 mL) in a confined space, organic vapor respirators are required.[1]

  • Containment:

    • Do NOT use paper towels. They increase surface area and flammability.

    • Use Inert Absorbents: Vermiculite, dry sand, or commercial "Solvent Boom" pads.[1]

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Flammable Liquid (D001)."

References

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: 5-(Trimethylsilyl)-1-penten-4-yn-3-ol. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 5-Trimethylsilyl-4-pentyn-1-ol Product Information & Safety. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from

  • Deep Sea Silicone. (2025). Disposal of Organosilicon Fluids and Incineration Considerations. Retrieved from

Sources

Handling

Personal protective equipment for handling 5-Trimethylsilyl-1-penten-4-YN-3-OL

Topic: Personal Protective Equipment & Handling Strategy for 5-Trimethylsilyl-1-penten-4-yn-3-ol CAS: 5272-35-5 Content Type: Operational Safety & Logistical Guide[1][2] Executive Summary: The "At-A-Glance" Safety Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Strategy for 5-Trimethylsilyl-1-penten-4-yn-3-ol CAS: 5272-35-5 Content Type: Operational Safety & Logistical Guide[1][2]

Executive Summary: The "At-A-Glance" Safety Profile

5-Trimethylsilyl-1-penten-4-yn-3-ol is a bifunctional building block containing a conjugated enyne system and a silyl-protected alkyne.[1][2][3] It presents a dual hazard profile: physicochemical instability (flammability, polymerization) and biological reactivity (mucous membrane irritation, potential permeation).[2]

  • Primary Hazard: Flammable Liquid (Flash point likely <60°C based on structural analogs).[1][2]

  • Secondary Hazard: Skin/Eye Irritant; potential for rapid skin absorption due to the lipophilic trimethylsilyl (TMS) moiety.

  • Critical Control: All transfers must occur within a certified chemical fume hood. Static discharge mitigation is mandatory.[1][2]

Part 1: Chemical Hazard Assessment (The "Why" Behind the Protocol)

To select the correct PPE, we must understand the molecular behavior of the compound. This is not just a generic "organic solvent"; it is a reactive intermediate.[1][2]

Structural FeatureSafety Implication (Causality)
Trimethylsilyl (TMS) Group Lipophilicity & Volatility: The TMS group removes the polarity of the terminal alkyne, making the molecule highly lipophilic.[1][2] This allows it to penetrate standard latex gloves and human skin more rapidly than non-silylated alcohols.[2]
Conjugated Enyne System Reactivity: The proximity of the double bond (alkene) and triple bond (alkyne) creates a conjugated system prone to radical polymerization if exposed to heat or initiators. It is also UV-active.[1][2]
Secondary Alcohol Solubility: While providing some polarity, the alcohol group allows hydrogen bonding.[2] However, the bulky TMS group dominates, meaning the compound behaves more like a hydrocarbon solvent (e.g., hexane) regarding glove permeation.[2]

Part 2: PPE Selection Matrix

Core Directive: Do not rely on "standard lab PPE."[1][2] The lipophilic nature of silyl-enynes requires specific barrier materials.[1][2]

Glove Compatibility Protocol
  • Prohibited: Natural Rubber Latex (degrades rapidly; poor permeation resistance to silylated organics).[1][2]

  • Recommended: Nitrile (minimum thickness 5 mil / 0.12 mm) for splash protection.[1][2]

  • Critical Handling: For spills >10 mL or prolonged immersion, use Laminate Film (Silver Shield/4H) liners under nitrile gloves.

Eye & Respiratory Protection
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[1][2] Safety glasses with side shields are insufficient because the liquid vapors are irritating to the lacrimal glands.

  • Respiratory:

    • Standard: Fume hood (Face velocity: 0.5 m/s or 100 fpm).[1][2]

    • Spill/Outside Hood: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 5-TMS-1-penten-4-yn-3-ol Vol_Check Volume > 50 mL OR Heating Involved? Start->Vol_Check Level_1 LEVEL 1 PPE: - Nitrile Gloves (5 mil) - Splash Goggles - Lab Coat (Cotton) Vol_Check->Level_1 No (Small Scale) Level_2 LEVEL 2 PPE: - Double Nitrile Gloves - Face Shield + Goggles - FR (Flame Resistant) Lab Coat Vol_Check->Level_2 Yes (Scale Up/Heat) Hood_Check Is Fume Hood Available? Resp_Req RESPIRATORY ALERT: - Full-face Respirator (OV Cartridge) - Silver Shield Gloves Hood_Check->Resp_Req No (Emergency/Maintenance) Proceed with Engineering Controls Proceed with Engineering Controls Hood_Check->Proceed with Engineering Controls Yes Level_1->Hood_Check Level_2->Hood_Check

Figure 1: Decision logic for selecting PPE based on operational scale and engineering control availability.

Part 3: Operational Workflow (Step-by-Step)

This protocol ensures self-validating safety. If a step fails (e.g., you smell the compound), the system has failed, and you must stop.[2]

Phase 1: Pre-Operational Setup
  • Ventilation Check: Verify fume hood flow is active.

  • Static Grounding: Because this is a silylated enyne, it is a static accumulator.[2] If transferring >100 mL, ground the receiving vessel.

  • Destabilizer Check: Ensure the compound is clear.[1][2] Cloudiness suggests polymerization or hydrolysis of the TMS group.

Phase 2: Active Handling (The "Air-Gap" Technique)

Goal: Prevent aerosolization and skin contact.[1][2]

  • Donning: Put on PPE in this order: Lab coat

    
     Mask (if req) 
    
    
    
    Goggles
    
    
    Gloves.[1][2] Tuck lab coat cuffs into gloves.[1][2]
  • Transfer:

    • Use a gas-tight syringe for volumes < 20 mL to prevent vapor release.[1][2]

    • For larger volumes, use a cannula transfer under positive nitrogen pressure.[2] Do not pour openly.

  • Reaction Monitoring: If heating, ensure the condenser is active before heating begins. The boiling point is relatively low; flash-off can occur rapidly.[1][2]

Phase 3: Post-Operation & Doffing
  • Wipe Down: Wipe all tool surfaces (syringes, flask necks) with acetone, then dispose of the wipe in solid hazardous waste.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.

  • Hand Wash: Immediately wash hands with soap and water.[1][2] Do not use ethanol/acetone on hands, as this increases skin permeability if trace compound remains.[2]

Operational Workflow Diagram

Handling_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Termination Check_Hood Verify Hood Flow Grounding Ground Vessels (Static Control) Check_Hood->Grounding Transfer Cannula/Syringe Transfer Grounding->Transfer Reaction Reaction Setup (Closed System) Transfer->Reaction Quench Quench Residuals Reaction->Quench Waste Solvent Waste (Segregated) Quench->Waste

Figure 2: Linear workflow emphasizing static control and closed-system transfer.

Part 4: Emergency Response & Disposal

Spill Management
  • Small Spill (< 50 mL): Cover with an activated carbon spill pad or vermiculite.[1][2] Wipe with acetone.[1][2][4]

  • Large Spill (> 50 mL): Evacuate the immediate area. The vapor is flammable.[2][5] Do not use water (TMS groups can hydrolyze to form hexamethyldisiloxane, which is also flammable). Use Class B extinguisher foam.[1][2]

Disposal Strategy
  • Classification: Flammable Organic Liquid.[1][2]

  • Segregation:

    • Can usually be combined with non-halogenated organic solvents.[1][2]

    • Do not mix with strong acids (exothermic deprotection of TMS) or strong bases (cleavage of alkyne).[2]

  • Labeling: Must be labeled "Flammable" and "Irritant."[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137684, 5-(Trimethylsilyl)-1-penten-4-yn-3-ol.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Trimethylsilyl-1-penten-4-YN-3-OL
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